Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8Cl2O2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3 |
InChI Key |
QAMJWAFXHPLFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Synthetic Utility of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary & Strategic Significance
As modern drug discovery pivots towards increasingly complex molecular scaffolds, the demand for versatile, highly reactive building blocks has surged. Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8) represents a premier example of an activated arylpropiolate ester [1]. By combining a highly polarized internal alkyne with a sterically demanding, electron-deficient aryl ring, this compound serves as an exceptional Michael acceptor, cycloaddition partner, and precursor for diverse heterocyclic libraries.
In our experience optimizing molecular scaffolds for high-throughput screening, arylpropiolates of this class drastically accelerate the hit-to-lead optimization phase, particularly when utilized in One-Pot Multicomponent Reactions (MCRs) [4].
Physicochemical Profile & Structural Causality
To leverage this compound effectively in synthesis, one must understand the mechanistic interplay between its functional groups.
Table 1: Core Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
| Common Synonym | Ethyl 3-(2,3-dichlorophenyl)propiolate |
| CAS Number | 1602743-67-8 |
| Molecular Formula | C₁₁H₈Cl₂O₂ |
| Molecular Weight | 243.09 g/mol |
| SMILES | O=C(C#CC=1C=CC=C(Cl)C1Cl)OCC |
| Purity Standard | |
| Storage Conditions | Sealed in dry, 2-8°C |
The Logic of the Structure
-
The Ethoxycarbonyl Group (-COOEt): Acts as a potent electron-withdrawing group (EWG). By conjugating with the alkyne
-system, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This renders the -carbon highly electrophilic and primed for nucleophilic attack. -
The 2,3-Dichloroaryl Moiety: The chlorine atoms exert a strong inductive withdrawal (-I effect), further polarizing the alkyne. Crucially, the ortho-chlorine (position 2) introduces significant steric bulk. This steric shielding dictates the regioselectivity of incoming nucleophiles and restricts the rotational degrees of freedom of the resulting products—a critical factor for designing kinase inhibitors with high target-binding affinity [2].
Mechanistic Reactivity Profile
The reactivity of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is defined by three primary pathways, allowing for divergent synthesis of complex heterocycles.
Fig 1: Divergent synthetic pathways for generating bioactive heterocycles.
-
Conjugate (Michael) Additions: Hydrazines and primary amines attack the highly electrophilic
-carbon. The subsequent intramolecular cyclization with the ester carbonyl yields hydroxypyrazoles and pyrimidines. -
Radical Cascades: Under visible-light photoredox conditions, sulfinic acids can generate radicals that attack the alkyne, triggering a dearomatization/cyclization cascade to form complex coumarin derivatives [3].
-
Cycloadditions: The activated alkyne acts as an excellent dienophile in Diels-Alder reactions and a dipolarophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , where the physical or spectroscopic output of one step confirms readiness for the next.
Protocol A: De Novo Synthesis via Copper-Free Sonogashira Coupling
Rationale: A copper-free system is selected to prevent the oxidative homocoupling of ethyl propiolate (Glaser coupling byproduct), ensuring high atom economy.
Fig 2: Sonogashira cross-coupling workflow for synthesizing the target arylpropiolate.
-
Step 1: Catalyst Activation & Degassing
-
Action: Dissolve 1-iodo-2,3-dichlorobenzene (1.0 equiv) and
(5 mol%) in anhydrous THF. Purge with Argon for 15 minutes. -
Causality: Oxygen must be rigorously excluded to prevent catalyst deactivation.
-
Validation: The solution should remain a clear, pale yellow. Any darkening at this stage indicates premature oxidation of the Pd(II) species.
-
-
Step 2: Alkyne Addition & Coupling
-
Action: Add triethylamine (2.0 equiv) followed by the slow, dropwise addition of ethyl propiolate (1.2 equiv) via a syringe pump over 1 hour at 60°C.
-
Causality: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing side reactions. Triethylamine acts as both the base to neutralize HI and the ligand for the active Pd(0) species.
-
Validation: The reaction mixture will transition to a deep amber/brown, accompanied by the precipitation of triethylammonium iodide salts. This physical precipitation is a self-validating indicator that the catalytic cycle is actively turning over.
-
-
Step 3: Quench & Chromatographic Isolation
-
Action: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation: Monitor via TLC. The disappearance of the aryl iodide (
) and the emergence of a strong UV-active spot at confirms product formation. Final validation via H NMR will show the distinct disappearance of the terminal alkyne proton ( ppm) and the presence of the ethyl ester quartet ( ppm).
-
Protocol B: Synthesis of Bioactive Hydroxypyrazoles
-
Step 1: Nucleophilic Attack
-
Action: Dissolve Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in ethanol. Add methylhydrazine (1.1 equiv) at 0°C.
-
Causality: Lower temperatures kinetically favor the initial Michael addition at the
-carbon over direct amidation at the ester, ensuring high regioselectivity dictated by the steric bulk of the ortho-chlorine. -
Validation: LC-MS analysis of an aliquot should show a mass shift of +46 Da (addition of hydrazine without loss of ethanol), confirming the acyclic intermediate.
-
-
Step 2: Thermal Cyclization
-
Action: Heat the mixture to reflux for 4 hours.
-
Validation: The cyclization releases ethanol. TLC will show a shift to a highly polar spot (
). The final isolated solid can be validated by IR spectroscopy; the disappearance of the alkyne stretch ( ) and ester carbonyl ( ), replaced by an amide/lactam carbonyl ( ), confirms ring closure.
-
Applications in Drug Development
In the preclinical drug discovery cycle, the 2,3-dichlorophenyl scaffold is highly prized. The unique dihedral angle forced by the ortho-chlorine allows derivatives of this arylpropiolate to fit precisely into the hydrophobic pockets of specific kinases (e.g., p38 MAP kinase). Furthermore, its compatibility with Acoustic-MS and high-throughput miniaturized library synthesis makes it an ideal substrate for One-Pot Multicomponent Reactions (MCRs), dramatically accelerating the hit-to-lead optimization phase [4].
References
-
Title: A metal-free addition/dearomatization-cyclization/decarboxylation cascade of aryl 3-arylpropiolate Source: ResearchGate URL: [Link]
-
Title: Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: PubMed Central (PMC) / NIH URL: [Link]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature and major chemical databases for this specific molecule, this guide establishes a foundational understanding by combining confirmed molecular attributes with detailed, field-proven experimental protocols for the determination of its key physical characteristics. Furthermore, we present a predictive analysis of its spectral data (¹H NMR, ¹³C NMR, and IR) based on established principles and data from analogous structures. This document is intended to serve as a vital resource for researchers, enabling them to handle, characterize, and utilize this compound with a robust understanding of its physical nature.
Introduction and Molecular Identity
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is an aromatic propiolate ester. The presence of a dichlorinated phenyl ring, a conjugated alkyne, and an ethyl ester functional group imparts a unique combination of steric and electronic properties, making it a valuable synthon for the creation of more complex molecules. Its structural features suggest potential applications as an intermediate in the synthesis of novel therapeutic agents and functional materials. An accurate understanding of its physical properties is paramount for its effective use in a laboratory setting, influencing reaction kinetics, purification strategies, and formulation development.
Molecular Structure
The structural representation of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is crucial for understanding its chemical behavior and interpreting spectral data.
Caption: Predicted IR absorption regions for key functional groups.
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Place the salt plates in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Solubility Profile
While quantitative solubility data is not available, a qualitative assessment can be made based on the structure. The presence of the large, nonpolar dichlorophenyl and alkyl groups suggests that Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in polar protic solvents like water is expected to be very low.
Conclusion
This technical guide has consolidated the available information on the physical properties of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and provided detailed, actionable protocols for their experimental determination. While a lack of published experimental data for certain properties presents a challenge, the predictive analyses and standardized methodologies outlined herein offer a robust framework for researchers working with this compound. As further research on this molecule is conducted and published, it is anticipated that the experimental data will become available, further enhancing our understanding of this promising chemical entity.
References
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Melting point determination. (n.d.). Retrieved March 7, 2026, from a general organic chemistry laboratory manual. [1][2][3]2. GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [4]3. Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved March 7, 2026, from a chemistry lab manual. [5]4. Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved March 7, 2026. [6]5. Westlab. (2023, May 8). Measuring the Melting Point. [1]6. Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [7]7. JoVE. (2020, March 26). Video: Boiling Points - Concept. [8]8. Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from a university chemistry lab manual. [9]9. Scribd. (n.d.). Melting Point Determination Lab Guide. [2]10. Pro-Lehrsysteme. (n.d.). Determination of the density of liquids. [10]11. Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). [11]12. Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [3]13. Calnesis Laboratory. (n.d.). Density measurement of liquids. [12]14. Scribd. (n.d.). Density Measurement of Common Liquids. [13]15. PubChem. (n.d.). Ethyl 3-(2-chlorophenyl)propanoate. Retrieved March 7, 2026. [14]16. University of Calgary. (n.d.). IR: alkynes. Retrieved March 7, 2026. [15]17. ACS Publications. (n.d.). Mixture Analysis by NMR Spectroscopy. Analytical Chemistry. [16]18. ChemScene. (n.d.). 1602743-67-8 | Ethyl 3-(2,3-dichlorophenyl)propiolate. Retrieved March 7, 2026. [14][17]19. ChemScene. (n.d.). 1099674-81-3 | Ethyl 3-(2,3-dichlorophenoxy)propanoate. Retrieved March 7, 2026. [18]20. ChemScene. (n.d.). 1602743-67-8 | Ethyl 3-(2,3-dichlorophenyl)propiolate. Retrieved March 7, 2026. [17]21. Wang, J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [19]22. Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. [20]23. Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [21]24. Spectroscopy Online. (2020, December 20). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. [22]25. EvitaChem. (n.d.). Buy Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate (EVT-13304923). Retrieved March 7, 2026. [23]26. Sigma-Aldrich. (n.d.). ethyl 3-(3,4-dichlorophenyl)-2-methylprop-2-enoate. Retrieved March 7, 2026. [24]27. YouTube. (2023, January 21). FTIR-16 || IR spectrum of alkynes. [25]28. ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved March 7, 2026. [26]29. PubChemLite. (n.d.). Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate (C11H12Cl2O3). Retrieved March 7, 2026. [27]30. Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [28]31. Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2026. [29]32. Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.). [30]33. ChemicalBook. (n.d.). Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum. Retrieved March 7, 2026. [31]34. ResearchGate. (n.d.). (E)-3-(2,3-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Retrieved March 7, 2026. [32]35. PubChem. (n.d.). Ethyl 3,3-dichloro-2-(dichloromethyl)propanoate. Retrieved March 7, 2026. [33]36. EPA. (2025, October 15). Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate. [34]37. ChemicalBook. (n.d.). Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate synthesis. Retrieved March 7, 2026.
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Spectroscopic data of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS No: 1602743-67-8), a compound of interest in synthetic chemistry.[1] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By analyzing structurally analogous compounds and applying foundational spectroscopic theory, this guide serves as an authoritative resource for researchers in chemical synthesis and drug development, offering insights into the structural characterization of this molecule. Each section includes detailed justifications for the predicted data, standardized experimental protocols for data acquisition, and visual aids to elucidate key structural and mechanistic features.
Molecular Structure and Key Features
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate possesses a molecular formula of C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol .[1] The structure is characterized by a central alkyne (prop-2-ynoate) functional group, which creates a rigid, linear system. This core is flanked by an ethyl ester group and a 2,3-dichlorophenyl ring. The electron-withdrawing nature of the ester, the triple bond, and the two chlorine atoms on the aromatic ring significantly influences the electronic environment and, consequently, the spectroscopic output of the molecule.
Caption: Molecular Structure of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2] For Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the ethyl ester group. The chemical shifts are influenced by the anisotropic effect of the alkyne and the inductive effects of the chlorine and oxygen atoms.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Ar-H (H4') | 7.55 - 7.65 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | Ortho-coupled to H5' and meta-coupled to H6'. Deshielded by adjacent C-Cl bond. |
| Ar-H (H5') | 7.30 - 7.40 | Triplet (t) | J ≈ 7.8 | Coupled to two ortho protons (H4' and H6'). |
| Ar-H (H6') | 7.45 - 7.55 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | Ortho-coupled to H5' and meta-coupled to H4'. |
| -O-CH₂- | 4.25 - 4.35 | Quartet (q) | J ≈ 7.1 | Deshielded by the adjacent oxygen atom and coupled to the three methyl protons. |
| -CH₃ | 1.30 - 1.40 | Triplet (t) | J ≈ 7.1 | Shielded aliphatic protons coupled to the two methylene protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display 9 unique signals, accounting for the 11 carbon atoms in the molecule (with C4'/C6' and C3'/C5' being potentially equivalent or very close, depending on the rotational barrier). The chemical shifts are predicted based on established values for similar functional groups.[3][4]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Ester) | 152 - 155 | Typical range for an α,β-alkynyl ester carbonyl carbon, deshielded. |
| Ar-C (C1') | 133 - 136 | Aromatic carbon attached to the alkyne group. |
| Ar-C (C2'-Cl) | 132 - 135 | Aromatic carbon bearing a chlorine atom. |
| Ar-C (C3'-Cl) | 130 - 133 | Aromatic carbon bearing a chlorine atom. |
| Ar-CH (C4') | 128 - 131 | Aromatic methine carbon. |
| Ar-CH (C5') | 127 - 129 | Aromatic methine carbon. |
| Ar-CH (C6') | 129 - 132 | Aromatic methine carbon. |
| C≡C (C2) | 85 - 90 | Alkyne carbon adjacent to the ester group. |
| C≡C (C3) | 80 - 85 | Alkyne carbon adjacent to the aromatic ring. |
| -O-CH₂- | 62 - 64 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| -CH₃ | 13 - 15 | Methyl carbon of the ethyl ester group. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-resolution NMR spectra.[5][6]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 45° pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and apply a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The spectrum of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is expected to be dominated by absorptions from the ester carbonyl, the alkyne triple bond, and bonds within the aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic stretching of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Stretching of sp³ C-H bonds in the ethyl group. |
| C≡C Stretch (Alkyne) | 2240 - 2210 | Medium-Weak | Stretching of the disubstituted carbon-carbon triple bond. Conjugation can affect this value. |
| C=O Stretch (Ester) | 1725 - 1705 | Strong | Strong absorption due to the high polarity of the carbonyl group in conjugation with the alkyne. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Skeletal vibrations of the dichlorophenyl ring. |
| C-O Stretch | 1250 - 1100 | Strong | Asymmetric and symmetric stretching of the ester C-O bonds. |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Stretching vibrations of the carbon-chlorine bonds on the aromatic ring. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Scan: With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (243.09). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
-
Major Fragments: Fragmentation is expected to occur at the labile ester group and through rearrangements involving the aromatic ring. The fragmentation pathway is proposed based on known mechanisms for similar aromatic esters.[8][9][10]
| Predicted m/z | Proposed Fragment | Formula | Mechanism |
| 242/244/246 | [M]⁺ | [C₁₁H₈Cl₂O₂]⁺ | Molecular Ion |
| 197/199/201 | [M - OCH₂CH₃]⁺ | [C₉H₃Cl₂O]⁺ | Loss of the ethoxy radical from the ester. |
| 169/171/173 | [M - OCH₂CH₃ - CO]⁺ | [C₈H₃Cl₂]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| 171/173 | [C₇H₃Cl₂]⁺ | [C₇H₃Cl₂]⁺ | Loss of the ethyl propiolate moiety. |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy cation. |
Proposed Fragmentation Pathway
The primary fragmentation is initiated by the loss of the ethoxy radical, a common pathway for ethyl esters, leading to a stable acylium ion. This ion can then lose carbon monoxide.
Caption: Proposed EI-MS Fragmentation Pathway for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ionization chamber.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and record their relative abundance as a function of m/z to generate the mass spectrum.
References
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
- Supplementary Inform
-
Ethyl 3-(3-chlorophenyl)propanoate | C11H13ClO2. PubChem. [Link]
-
Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. The Wheelock Laboratory. [Link]
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The Electrophilic Heart of a Privileged Scaffold: A Technical Guide to the Reactivity of the Triple Bond in Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Abstract
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a highly versatile synthetic intermediate, whose chemical utility is dominated by the pronounced electrophilicity of its carbon-carbon triple bond. The convergence of two electron-withdrawing functionalities—the 2,3-dichlorophenyl ring and the ethyl ester group—renders the alkyne susceptible to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this triple bond, offering both mechanistic insights and field-proven experimental protocols for its derivatization. We will delve into key reaction classes including cycloadditions, nucleophilic additions, and reductions, presenting each with a focus on causality and practical application for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Architecture and its Implications
The reactivity of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a direct consequence of its electronic structure. The 2,3-dichloro substitution on the phenyl ring serves as a potent electron-withdrawing group through inductive effects, which, in concert with the conjugative electron-withdrawing nature of the ethyl ester, polarizes the alkyne. This polarization creates a significant partial positive charge on the β-carbon of the triple bond, marking it as the primary site for nucleophilic attack. This inherent reactivity makes the molecule a valuable building block for the synthesis of complex heterocyclic and carbocyclic systems.
The synthesis of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This robust and versatile method allows for the direct connection of the aryl halide (2,3-dichloroiodobenzene or 2,3-dichlorobromobenzene) with a terminal alkyne (ethyl propiolate).
Synthesis via Sonogashira Coupling: A Representative Protocol
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[3][4] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dichloroiodobenzene (1.0 eq), Pd(PPh3)4 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF as the solvent.
-
To the stirred solution, add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then stirred at a slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NH4Cl solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.
-
Copper(I) Co-catalyst: The copper acetylide intermediate is formed more readily than the palladium acetylide, accelerating the catalytic cycle.
-
Amine Base: The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.
-
Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Caption: Workflow for the synthesis of the target molecule.
Cycloaddition Reactions: Building Rings with Precision
The electron-deficient nature of the triple bond in ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings.
[3+2] Cycloaddition with Azides: Synthesis of Triazoles
The reaction with organic azides provides a direct route to 1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry. Mechanistic studies, including those employing Molecular Electron Density Theory, suggest that the reaction between aryl azides and ethyl propiolate proceeds via a polar, single-step mechanism.[5][6][7][8]
Experimental Protocol: [3+2] Cycloaddition with an Aryl Azide
-
In a round-bottom flask, dissolve ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) and the desired aryl azide (1.1 eq) in a suitable solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary significantly depending on the electronic nature of the azide.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to separate the 1,4- and 1,5-disubstituted triazoles.
Note on Regioselectivity: The regioselectivity of this reaction can be influenced by both steric and electronic factors. For terminal alkynes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-regioisomer exclusively, while the thermal reaction often gives a mixture of regioisomers.[9]
Caption: Generalized mechanism for [3+2] cycloaddition.
Nucleophilic Addition Reactions: The Cornerstone of Reactivity
The most prominent feature of the triple bond in ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is its susceptibility to nucleophilic attack. A wide variety of nucleophiles can be added across the alkyne, typically in a conjugate or Michael-type fashion.
Thia-Michael Addition: A Gateway to Functionalized Alkenes
The addition of thiols to activated alkynes is a highly efficient and often stereoselective reaction.[1] Depending on the reaction conditions, either the Z or E isomer of the resulting β-thioacrylate can be obtained.[7]
Experimental Protocol: Base-Catalyzed Thia-Michael Addition
-
Dissolve the desired thiol (1.1 eq) in a suitable solvent such as THF or dichloromethane.
-
Add a catalytic amount of a base, such as triethylamine (for Z-selectivity under kinetic control) or a stronger base like potassium tert-butoxide for different selectivity profiles.[7]
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
-
Add a solution of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at the low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Data for Thia-Michael Addition to Aryl Propiolates
| Nucleophile | Base | Temperature (°C) | Product Stereochemistry | Typical Yield (%) |
| Thiophenol | Triethylamine | -78 to 0 | Z (kinetic) | >90 |
| Dodecanethiol | Potassium tert-butoxide | Room Temp | Mixture of E/Z | ~85 |
Data adapted from analogous reactions with ethyl propiolate.[7]
Aza-Michael Addition: Synthesis of Enamines and Heterocycles
Amines readily add to activated alkynes to form enamines. These intermediates can be stable or can undergo further reactions, such as cyclization, to form various heterocyclic systems, including quinolines.[10][11]
Experimental Protocol: Aza-Michael Addition with an Aniline
-
In a sealed tube, combine ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) and a substituted aniline (1.1 eq).
-
A catalyst, such as a Lewis acid (e.g., InCl3) or a Brønsted acid, can be added to promote the reaction.
-
Heat the reaction mixture in a high-boiling solvent like toluene or in the absence of a solvent.
-
Monitor the reaction by TLC. For the synthesis of quinolines, the reaction is often heated for an extended period to facilitate the subsequent cyclization and aromatization steps.
-
After cooling, the reaction mixture is worked up by adding a suitable solvent and washing with aqueous acid and base to remove unreacted starting materials.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Caption: The general pathway for nucleophilic addition.
Reduction of the Triple Bond: Accessing Alkenes and Alkanes
The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reagents. This provides access to a range of saturated and unsaturated derivatives.
Partial Reduction to a cis-Alkene: Lindlar's Catalyst
Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene.[12][13] The catalyst is deactivated to prevent over-reduction to the alkane.[14]
Experimental Protocol: Reduction with Lindlar's Catalyst
-
To a solution of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) in a solvent like ethyl acetate or methanol, add Lindlar's catalyst (5-10% by weight).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The progress of the reaction is carefully monitored by TLC or GC to prevent over-reduction.
-
Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the cis-alkene, which can be further purified if necessary.
Partial Reduction to a trans-Alkene: Dissolving Metal Reduction
The use of a dissolving metal system, typically sodium in liquid ammonia, results in the formation of a trans-alkene.[12] The reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans intermediate directs the stereochemical outcome.[15]
Experimental Protocol: Dissolving Metal Reduction
-
Set up a three-necked flask with a dry ice/acetone condenser and an ammonia inlet.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add a solution of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) in an anhydrous ether solvent (e.g., THF) dropwise.
-
Stir the reaction at -78 °C until the blue color disappears.
-
Carefully quench the reaction by the addition of a proton source, such as solid ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the trans-alkene.
Complete Reduction to an Alkane
Full reduction of the triple bond to the corresponding alkane, ethyl 3-(2,3-dichlorophenyl)propanoate, can be achieved by catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C).[6]
Experimental Protocol: Complete Hydrogenation
-
Dissolve ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography if needed.
Table 2: Summary of Reduction Methodologies
| Reagents | Product | Stereochemistry |
| H2, Lindlar's Catalyst | Alkene | cis (Z) |
| Na, NH3 (l) | Alkene | trans (E) |
| H2, Pd/C | Alkane | N/A |
Conclusion
The triple bond of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a highly reactive and synthetically valuable functional group. Its pronounced electrophilicity, a consequence of the synergistic electron-withdrawing effects of the dichlorophenyl and ester moieties, allows for a wide range of chemical transformations. This guide has provided a detailed overview of key reaction classes, including cycloadditions, nucleophilic additions, and reductions, complete with mechanistic rationale and actionable experimental protocols. A thorough understanding of these reactions empowers researchers to leverage this versatile building block in the synthesis of complex molecules for applications in drug discovery and materials science.
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Stability and storage conditions for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Abstract
This technical guide provides a comprehensive analysis of the predicted stability and optimal storage conditions for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. As a specialized molecule at the forefront of research, direct stability data is not extensively documented. Therefore, this paper establishes a robust stability profile by dissecting the compound's structure into its core functional groups: an ethyl ester, a propiolate (activated alkyne), and a dichlorophenyl ring. By synthesizing data from analogous compounds and established chemical principles, this guide offers field-proven insights and actionable protocols for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their work with this compound.
Introduction: Understanding the Molecule
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a molecule of interest due to its unique combination of functional groups, suggesting its potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The structure features:
-
An ethyl ester group, which is susceptible to hydrolysis.
-
An electron-deficient alkyne (propiolate), which is highly reactive and serves as a potent Michael acceptor.
-
A 2,3-dichlorophenyl ring , which influences the electronic properties of the molecule and is generally stable.
The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. Maintaining its purity is paramount for generating reliable and reproducible experimental data. This guide outlines the likely degradation pathways and provides a framework for its proper management.
Predicted Physicochemical Properties and Stability Profile
A molecule's stability is dictated by its weakest points. For Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, the primary loci of instability are the ester and the activated alkyne functionalities.
Hydrolytic Stability: The Vulnerability of the Ester Linkage
The ethyl ester group is the most probable site for hydrolytic degradation. Hydrolysis can be catalyzed by both acids and bases, cleaving the ester to yield 3-(2,3-dichlorophenyl)prop-2-ynoic acid and ethanol.[1][2][3]
-
Acid-Catalyzed Hydrolysis : In the presence of acid (e.g., trace acidic impurities or an acidic environment), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] This reaction is typically reversible, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid and alcohol.[2][5]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and irreversible.[2][6] Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form the carboxylate salt.[3][6] This process can be initiated by exposure to basic surfaces (e.g., certain types of glass) or basic reagents.
Reactivity of the Activated Alkyne
The propiolate moiety is an electron-deficient alkyne, making it a powerful electrophile. This reactivity is a double-edged sword.
-
Nucleophilic Addition : The alkyne is susceptible to attack by nucleophiles. This includes common laboratory solvents, reagents (e.g., amines, thiols), and even water under certain conditions.
-
Polymerization : Terminal acetylenic compounds can be prone to polymerization, especially when exposed to heat, light, or certain metal catalysts.[7] While the dichlorophenyl group adds steric bulk, the potential for oligomerization or polymerization upon long-term storage, particularly at elevated temperatures, cannot be dismissed.
-
Photostability : Compounds with conjugated systems can be light-sensitive. UV or visible light may provide the energy to initiate degradation reactions or polymerization.
Stability of the Dichlorophenyl Ring
The dichlorobenzene moiety is chemically robust and stable under ordinary conditions.[8][9] The C-Cl bonds are strong, and the aromatic ring is stabilized by electron delocalization.[9][10] It is not expected to be a primary site of degradation under typical storage or laboratory conditions.
Recommended Storage and Handling Conditions
Based on the predicted stability profile, a multi-faceted approach to storage is required to minimize degradation. These recommendations are synthesized from best practices for handling reactive alkynes and esters, such as the analogous compound Ethyl propiolate.[7][11][12]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all potential degradation reactions, including hydrolysis and polymerization.[7][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation and moisture to prevent hydrolysis. |
| Light Exposure | Amber vial or light-blocking container | Protects the compound from photolytic degradation or light-induced polymerization. |
| Container | Tightly sealed, high-quality borosilicate glass or a container with an inert liner. | Prevents contamination and minimizes contact with potentially reactive surfaces. Ensures a tight seal against moisture and air. |
| Incompatibilities | Store separately from strong acids, strong bases, oxidizing agents, and nucleophiles. | Prevents rapid, and potentially exothermic, degradation reactions.[7][12] |
Handling Best Practices:
-
Always handle the compound in a well-ventilated fume hood.
-
Use clean, dry, and inert handling tools (e.g., stainless steel spatulas).
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.
-
Recap and purge the container with inert gas immediately after use.
Protocol for a Forced Degradation Study
To empirically determine the stability of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and develop a stability-indicating analytical method, a forced degradation study is essential.[13][14] This process involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[15][16]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Experimental Workflow Diagram
Caption: Experimental workflow for the forced degradation study.
Step-by-Step Methodology
-
Preparation : Prepare a stock solution of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
-
Stress Conditions : For each condition, mix the stock solution with the stressor. Include a control sample (stock solution with diluent only) kept at ambient temperature.
-
Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 60°C.[14] If no degradation is observed, a higher acid concentration or temperature can be used.[13]
-
Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep at room temperature initially, as base-catalyzed hydrolysis of esters is often rapid.[1][14]
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature.[14]
-
Thermal Degradation :
-
Solution : Heat the control sample at 80°C.
-
Solid State : Place the solid compound in an oven at 80°C.
-
-
Photolytic Degradation : Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the lability of the compound.
-
Quenching : Immediately quench the reaction to prevent further degradation before analysis.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
-
Analysis : Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize degradants.
Analytical Methodologies for Stability Assessment
A robust analytical method is crucial for monitoring the stability of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
-
High-Performance Liquid Chromatography (HPLC) : This is the preferred technique.
-
Column : A C18 reversed-phase column is a good starting point.
-
Mobile Phase : A gradient of acetonitrile and water (with a modifier like 0.1% formic acid to improve peak shape) is recommended.
-
Detection : A PDA detector can assess peak purity, while a mass spectrometer (LC-MS) is invaluable for identifying the mass of the parent compound and any degradation products, aiding in structural elucidation.
-
-
Method Validation : The chosen analytical method must be validated to be "stability-indicating." This means it must be able to separate the parent compound from all significant degradation products and potential impurities without interference. The samples from the forced degradation study are used for this purpose.[13][14]
Conclusion
While Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a promising synthetic intermediate, its chemical structure implies inherent stability challenges, primarily related to the hydrolysis of the ethyl ester and the reactivity of the propiolate group. By understanding these potential degradation pathways, researchers can implement appropriate storage and handling procedures to preserve the compound's integrity. The recommended conditions—refrigeration (2-8°C), storage under an inert atmosphere, and protection from light—are critical. Furthermore, conducting a forced degradation study as outlined in this guide will provide invaluable empirical data on the molecule's specific vulnerabilities and is a necessary step in the development of any robust, stability-indicating analytical method for its quality control.
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Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Foreword: A Strategy for Novel Compound Characterization
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a specific chemical entity for which the mechanism of action is not extensively documented in public literature. This guide, therefore, adopts the perspective of a senior application scientist tasked with designing a comprehensive research program to elucidate its biological function from first principles. We will treat the compound as a novel chemical entity (NCE) and outline a robust, multi-faceted strategy for identifying its molecular target(s) and downstream signaling effects. This document serves as a blueprint for researchers in drug development, providing not just protocols, but the strategic reasoning behind them.
Part 1: Structural Analysis and Hypothesis Generation
The structure of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate provides the initial clues for hypothesis generation. The molecule can be deconstructed into three key pharmacophoric or reactive features:
-
The 2,3-Dichlorophenyl Group: Dichlorinated benzene rings are common in pharmaceuticals and bioactive molecules. Their presence can influence binding affinity and specificity through hydrophobic and halogen bonding interactions.
-
The Ethyl Ester: This group affects the compound's physicochemical properties, such as lipophilicity and cell permeability. It is also a potential site for metabolic hydrolysis by cellular esterases, which could release a more active carboxylic acid metabolite.
-
The Prop-2-ynoate (Propiolate) Moiety: This is the most chemically reactive feature of the molecule. The alkyne system, activated by the adjacent ester, can act as a Michael acceptor. This suggests a strong possibility for covalent modification of nucleophilic residues (such as cysteine or lysine) on a protein target. This potential for covalent bonding is a critical consideration that will guide our experimental design.
Based on this analysis, our primary hypothesis is that Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate functions as a covalent inhibitor, targeting specific nucleophilic residues within a protein's binding pocket.
Part 2: A Phased Approach to Mechanism of Action Elucidation
We propose a three-phase experimental workflow designed to move from broad phenotypic effects to a specific molecular mechanism.
Phase I: Phenotypic Screening and Target System Identification
The initial goal is to determine the biological context in which the compound is active. This involves broad screening to identify a quantifiable, reproducible cellular phenotype.
Experimental Protocol: High-Throughput Cytotoxicity Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various tissue origins (e.g., leukemia, lung, colon, breast).
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 5 nM).
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound concentration gradient for 72 hours. Include a DMSO-only vehicle control and a positive control (e.g., Staurosporine).
-
Viability Assay: Use a resazurin-based assay (e.g., CellTiter-Blue) to quantify cell viability. Measure fluorescence at 560 nm (excitation) / 590 nm (emission).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Hypothetical IC50 Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| HL-60 | Leukemia | 0.15 |
| K-562 | Leukemia | 0.21 |
| A549 | Lung | 5.8 |
| HCT-116 | Colon | 7.2 |
| MCF7 | Breast | > 50 |
| MDA-MB-231 | Breast | > 50 |
Interpretation and Next Steps: The hypothetical data above show potent activity against leukemia cell lines. This "differential sensitivity" provides a critical starting point. Our subsequent efforts will focus on the most sensitive cell lines (HL-60, K-562) to identify the molecular target responsible for this potent effect.
Workflow Visualization: Phase I
Caption: Workflow for initial phenotypic screening and model system selection.
Phase II: Target Identification using Chemical Proteomics
Given the hypothesis of covalent modification, an unbiased, activity-based protein profiling (ABPP) approach is the most direct method for identifying the molecular target(s). ABPP uses chemical probes to map reactive sites directly in complex proteomes.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Harvest HL-60 cells and prepare the native proteome by sonication followed by ultracentrifugation to isolate the soluble protein fraction.
-
Competitive Inhibition: Aliquot the proteome. Treat aliquots with increasing concentrations of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (the "competitor") for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to all samples and incubate for 1 hour. This probe will label all accessible cysteines that were not already modified by our compound.
-
Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) to the alkyne-modified proteins via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin beads. Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each peptide across the different competitor concentrations. A protein whose corresponding probe-labeled peptide signal decreases in a dose-dependent manner is a candidate target of the compound.
Workflow Visualization: Phase II
Caption: Hypothetical pathway showing covalent inhibition of a target enzyme.
Conclusion
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-
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-
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A Technical Guide to the Potential Biological Activities of Dichlorophenyl Alkynyl Esters: Synthesis, Screening, and Mechanistic Insights
Foreword: Unveiling a New Frontier in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic avenues. Among these, the strategic combination of privileged structural motifs has emerged as a powerful strategy for the generation of new molecular entities with enhanced biological activity. This guide delves into the largely unexplored chemical space of dichlorophenyl alkynyl esters, a compound class that, by rational design, holds significant promise for applications in drug discovery. The dichlorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to enhance binding affinity and metabolic stability. Concurrently, the alkynyl group, with its unique linear geometry and reactivity, has been increasingly incorporated into bioactive molecules to modulate target engagement and pharmacokinetic properties. The ester linkage provides a synthetically accessible and potentially biodegradable bridge between these two key functional groups.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential of dichlorophenyl alkynyl esters. We will navigate the synthetic landscape, propose key biological activities for investigation, and provide detailed, field-proven protocols for their evaluation. Our approach is grounded in scientific integrity, with a focus on explaining the "why" behind the "how," ensuring that each experimental step is part of a self-validating system.
I. Synthetic Strategies for Dichlorophenyl Alkynyl Esters
The synthesis of dichlorophenyl alkynyl esters can be approached through several established chemical transformations. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern on both the dichlorophenyl ring and the alkynyl moiety.
A primary and efficient method involves the Sonogashira cross-coupling reaction of acyl chlorides with terminal alkynes.[1][2] This palladium-catalyzed reaction offers a direct and versatile route to a wide range of alkynyl ketones, which can be considered as precursors or analogues to the target esters.[1] A plausible adaptation for the synthesis of dichlorophenyl alkynyl esters would involve the coupling of a dichlorobenzoyl chloride with a terminal alkynyl alcohol, followed by esterification, or directly with a suitable alkynyl ester.
Another viable approach is the esterification of a dichlorobenzoic acid with an alkynyl alcohol . This classic method provides a straightforward synthesis, and the use of various coupling reagents can facilitate the reaction under mild conditions.
A one-pot method for the dehydration of β-ketoesters to generate alkynyl esters has also been described, which could potentially be adapted for substrates bearing a dichlorophenyl group.[3] This method involves the formation of a vinyl triflate intermediate.[3]
The following diagram illustrates a generalized synthetic workflow for the preparation of dichlorophenyl alkynyl esters.
Caption: Workflow for enzyme inhibitor screening and characterization.
III. Data Presentation and Interpretation
For each biological assay, it is crucial to present the data in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Anticancer Activity of Dichlorophenyl Alkynyl Esters
| Compound ID | Dichlorophenyl Substitution | Alkynyl Ester Moiety | Cell Line | IC50 (µM) |
| DPAE-1 | 2,4-dichloro | Propargyl acetate | HeLa | 15.2 |
| DPAE-2 | 3,5-dichloro | Propargyl acetate | HeLa | 8.7 |
| DPAE-3 | 2,4-dichloro | But-2-ynyl benzoate | K562 | 22.5 |
| Doxorubicin | - | - | HeLa | 0.1 |
Table 2: Hypothetical Antimicrobial Activity of Dichlorophenyl Alkynyl Esters
| Compound ID | Dichlorophenyl Substitution | Alkynyl Ester Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DPAE-4 | 2,4-dichloro | Propargyl acetate | 8 | >64 |
| DPAE-5 | 3,5-dichloro | Propargyl acetate | 4 | 32 |
| DPAE-6 | 2,4-dichloro | But-2-ynyl benzoate | 16 | >64 |
| Vancomycin | - | - | 1 | - |
| Ciprofloxacin | - | - | - | 0.5 |
IV. Mechanistic Insights and Future Directions
While initial screening provides valuable data on the biological activity of dichlorophenyl alkynyl esters, further studies are necessary to elucidate their mechanism of action. For compounds exhibiting significant anticancer activity, investigations into their effects on cell cycle progression, apoptosis induction, and specific signaling pathways would be warranted. For example, a compound could potentially activate the AMPK pathway, similar to some dichlorophenyl urea derivatives. [4] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a dichlorophenyl alkynyl ester with anticancer properties.
Caption: Hypothetical mechanism of action for an anticancer DPAE.
For compounds with antimicrobial activity, studies on their effects on bacterial cell membrane integrity, biofilm formation, and potential for synergy with existing antibiotics would be valuable next steps. [5][6] In the case of enzyme inhibitors, detailed kinetic studies, as well as structural biology approaches such as X-ray crystallography, can provide a deeper understanding of the inhibitor-enzyme interaction and guide the design of more potent and selective compounds.
V. Conclusion
Dichlorophenyl alkynyl esters represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging established synthetic methodologies and robust screening protocols, researchers can efficiently explore the therapeutic potential of this novel chemical space. The insights and detailed experimental frameworks provided in this guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of new medicines. The convergence of the dichlorophenyl and alkynyl ester motifs offers a compelling opportunity to generate novel leads for a range of diseases, and the systematic approach outlined herein will be instrumental in unlocking their full potential.
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Methodological & Application
Application Note: Advanced Synthetic Modalities of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Executive Summary
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8) is a highly versatile, electron-deficient aryl alkynoate that serves as a privileged building block in modern organic synthesis. The 2,3-dichlorophenyl moiety is a critical pharmacophore embedded within numerous central nervous system (CNS) active agents, including dopamine D2/D3 receptor partial agonists like aripiprazole and brexpiprazole[1]. By leveraging the unique electronic properties of the prop-2-ynoate conjugated system, synthetic chemists can deploy this molecule in advanced cascade cyclizations and transition-metal-catalyzed annulations. This technical guide details its application in photoredox radical bicyclization and Au(I)-catalyzed intramolecular hydroarylation (IMHA), providing self-validating protocols for the synthesis of complex heterocycles.
Physicochemical Profiling & Reactivity Rationale
The reactivity of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is strictly governed by a "push-pull" electronic environment across the alkyne:
-
Electrophilic
-Carbon : The electron-withdrawing ethyl ester group, combined with the strong inductive electron-withdrawing effect of the ortho and meta chlorine substituents on the phenyl ring, severely depletes electron density at the -carbon. This renders the internal alkyne highly susceptible to radical addition and nucleophilic attack[2]. - -Lewis Acid Susceptibility : The internal alkyne can be selectively activated by soft, carbophilic Lewis acids (such as Au(I) or Pt(II)). This lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, facilitating intramolecular electrophilic aromatic substitution without the metal coordinating to the ester's oxygen atoms[3].
Application Workflow 1: Photochemical Radical Cascade Cyclization
Mechanistic Rationale
Traditional cycloisomerization of 1,5-enynes faces significant thermodynamic barriers when utilizing internal alkynes due to steric hindrance and low inherent reactivity[2]. Visible-light-mediated photoredox catalysis circumvents this by utilizing single-electron transfer (SET) to generate highly reactive vinyl radical intermediates under mild, room-temperature conditions. Utilizing an Iridium-based photocatalyst alongside a Nickel co-catalyst allows for the divergent synthesis of complex azepinones or fluorenes with exceptional atom economy[2].
Fig 1. Photoredox-mediated radical cascade pathway for alkynoate bicyclization.
Protocol 1: Synthesis of Azepinone Derivatives via Photoredox Catalysis
Self-Validating System: This protocol utilizes real-time TLC monitoring for reaction progression and
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (0.2 mmol) and the corresponding enyne substrate (0.2 mmol)[2].
-
Catalyst Loading : Add
(10 mol%), 1,10-phenanthroline (20 mol%), and the photocatalyst (1.0 mol%)[2].-
Causality: The Ni/phenanthroline complex acts as a co-catalyst to stabilize the transient radical intermediate, while the Ir-complex absorbs blue light to initiate the SET process.
-
-
Reagent Addition : Introduce N,N-Diisopropylethylamine (DIPEA, 10 mol%) and tert-Butyl hydroperoxide (TBHP, 70% aq., 2.0 equiv) in 1,4-dioxane (3.0 mL)[2].
-
Causality: TBHP serves as the radical initiator and terminal oxidant, while DIPEA acts as a proton shuttle to facilitate the cascade.
-
-
Degassing : Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with Argon.
-
Causality: Oxygen acts as a triplet quencher for the excited Ir-photocatalyst; rigorous exclusion is mandatory for high yields.
-
-
Irradiation : Stir the mixture under irradiation with blue LEDs (
nm) at ambient latent temperature (25–30 °C) for 3–5 hours[2]. -
Validation & Isolation : Monitor the consumption of the alkynoate via TLC (Hexane/EtOAc 4:1). Upon completion, quench with deionized water, extract with EtOAc (
mL), and dry over anhydrous . Purify via silica gel chromatography. Confirm the diastereomeric ratio (typically 1:1 to 1.5:1) via H NMR analysis of the crude mixture[2].
Application Workflow 2: Au(I)-Catalyzed Intramolecular Hydroarylation (IMHA)
Mechanistic Rationale
The synthesis of 4-(2,3-dichlorophenyl)coumarins—highly sought-after scaffolds in medicinal chemistry—can be achieved via the transesterification of the alkynoate with a phenol, followed by an Au(I)-catalyzed IMHA[3][4]. Gold(I) complexes are exceptionally carbophilic and selectively activate the alkyne
Fig 2. Au(I)-catalyzed intramolecular hydroarylation (IMHA) mechanism for coumarin synthesis.
Protocol 2: Synthesis of 4-(2,3-dichlorophenyl)coumarin
Self-Validating System: Intermediate esterification is verified by IR and Mass Spectrometry before proceeding to the highly sensitive Au-catalyzed step.
-
Transesterification : React ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 mmol) with a substituted phenol (1.2 mmol) in the presence of a catalytic amount of
in toluene, or via standard DCC/DMAP coupling if the free propiolic acid is generated first via saponification[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Intermediate Validation : Isolate the aryl propiolate ester intermediate. Validate the complete conversion via IR spectroscopy (confirming the ester carbonyl stretch at ~1720
) and ESI-MS.-
Causality: Unreacted free phenol can non-specifically coordinate to the Au catalyst, drastically reducing the turnover frequency (TOF) of the subsequent step.
-
-
IMHA Reaction : Dissolve the validated aryl propiolate (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add
(5 mol%) and (5 mol%)[3].-
Causality:
abstracts the chloride ligand from Gold, precipitating and generating the highly active, cationic species required for -activation.
-
-
Cyclization : Stir the reaction mixture at 70 °C for 12 hours under an Argon atmosphere[4].
-
Workup : Filter the mixture through a short pad of Celite to remove precipitated silver salts and metal residues. Concentrate the filtrate under reduced pressure.
-
Purification & Final Validation : Purify the residue by flash column chromatography. Validate the final 4-arylcoumarin structure via
C NMR, specifically looking for the characteristic C4 (alkene) and C2 (lactone carbonyl) resonance peaks.
Quantitative Data Summary
The following table summarizes the experimental parameters, efficiency, and stereochemical outcomes of the two primary synthetic methodologies utilizing ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
| Reaction Modality | Primary Catalyst System | Additives / Co-Catalysts | Solvent & Temperature | Typical Yield | Stereoselectivity / d.r. |
| Photoredox Bicyclization | 1,4-dioxane, 25–30 °C (Blue LED) | 65–85% | d.r. 1:1 to 1.5:1 | ||
| Au(I)-Catalyzed IMHA | DCE, 70 °C | 70–91% | N/A (Aromatic core formation) |
References
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Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones Organic Letters - ACS Publications URL:[Link]
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-
Total Syntheses of the Coumarin-Containing Natural Products Pimpinellin and Fraxetin Using Au(I)-catalyzed Intramolecular Hydroarylation (IMHA) Chemistry PubMed (J Org Chem. 2013) URL:[Link]
-
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications UC Merced - eScholarship URL:[Link]
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Application Note: Advanced Cycloaddition Protocols for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in Drug Discovery
Executive Summary
In modern drug development, the construction of densely functionalized, sterically demanding pharmacophores is critical for optimizing target binding and metabolic stability. Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8)[1] is a highly versatile, electron-deficient internal alkyne. The 2,3-dichloro substitution pattern provides unique lipophilic and steric properties, making it an exceptional building block for accessing complex halogenated heterocycles and biaryl systems.
As a Senior Application Scientist, I have designed this guide to detail two robust, self-validating cycloaddition methodologies utilizing this arylpropiolate: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for synthesizing fully substituted 1,2,3-triazoles, and the Thermal [4+2] Diels-Alder Cycloaddition for constructing strained norbornadiene intermediates.
Chemical Profiling & Reactivity Rationale
The reactivity of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is dictated by the push-pull electronic environment across the internal alkyne. The electron-withdrawing ethyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering it a highly activated dienophile and dipolarophile[2].
-
Steric Considerations: The ortho-chloro substituent on the phenyl ring induces a steric clash that can hinder standard catalytic cycles. Therefore, highly active catalysts or elevated thermal conditions are required.
-
Electronic Polarization: The ester group polarizes the alkyne, making the
-carbon highly electrophilic. This polarization is the primary driver for the regioselectivity observed in transition-metal-catalyzed cycloadditions[3].
Application 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Mechanistic Insights
While the classic Copper-catalyzed (CuAAC) "click" reaction is strictly limited to terminal alkynes, the Ruthenium-catalyzed variant (RuAAC) efficiently accommodates internal alkynes[3]. Utilizing the
Self-Validating Experimental Protocol
Objective: Synthesis of 1-benzyl-4-(2,3-dichlorophenyl)-5-carbethoxy-1,2,3-triazole.
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (121.5 mg, 0.50 mmol, 1.0 equiv)[1].
-
Catalyst & Reagent Addition: Add benzyl azide (79.9 mg, 0.60 mmol, 1.2 equiv) and the ruthenium catalyst
(19.9 mg, 0.025 mmol, 5 mol%)[3]. -
Solvation: Dissolve the mixture in anhydrous 1,4-dioxane (2.5 mL). Causality: Dioxane is chosen over strictly non-polar solvents to ensure full solubility of the ruthenacycle intermediate while allowing for elevated reaction temperatures.
-
Reaction Execution: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and stir at 60 °C for 12 hours.
-
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete when the alkyne starting material is consumed and the expected
mass of the triazole product is the dominant peak. -
Workup & Purification: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).
Optimization & Yield Data
Table 1: Optimization of RuAAC Conditions for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (1,4,5 vs other) |
| 1 | THF | 60 | 24 | 45% | >95:5 | |
| 2 | THF | 60 | 18 | 78% | >95:5 | |
| 3 | 1,4-Dioxane | 60 | 12 | >99% | >95:5 | |
| 4 | 1,4-Dioxane | 80 | 12 | 85% | 90:10 |
Application 2:[4+2] Diels-Alder Cycloaddition
Mechanistic Insights
Arylpropiolates are classic, highly reactive dienophiles in [4+2] cycloadditions[4]. When reacted with cyclic dienes like cyclopentadiene, the reaction yields strained norbornadiene derivatives. Because the 2,3-dichlorophenyl group is sterically bulky, the reaction requires significant thermal energy to drive the molecules over the activation barrier. The electron-withdrawing ester group lowers the LUMO of the alkyne, facilitating a favorable orbital overlap with the HOMO of the diene[5].
Self-Validating Experimental Protocol
Objective: Synthesis of Ethyl 3-(2,3-dichlorophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
-
Diene Preparation: Thermally crack dicyclopentadiene at 170 °C using a fractional distillation setup to collect fresh cyclopentadiene monomer (bp ~41 °C) in a receiving flask cooled to -78 °C. Causality: Cyclopentadiene rapidly dimerizes at room temperature; fresh cracking ensures the active diene is available for the [4+2] cycloaddition[4].
-
Reaction Setup: To a heavy-walled borosilicate pressure tube, add Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (243.1 mg, 1.0 mmol, 1.0 equiv) and anhydrous toluene (4.0 mL).
-
Reagent Addition: Add the freshly cracked cyclopentadiene (132.2 mg, 2.0 mmol, 2.0 equiv) to the solution.
-
Cycloaddition: Seal the pressure tube tightly. Heat the mixture in an oil bath at 150 °C for 6 hours behind a blast shield. Causality: High temperatures are required to overcome the steric hindrance of the ortho-chloro group[4].
-
In-Process Control (IPC): Monitor the reaction via FT-IR. Validation: The disappearance of the sharp alkyne
stretch at ~2230 cm⁻¹ confirms the consumption of the dienophile. -
Workup & Purification: Cool the vessel to room temperature. Evaporate the toluene and excess cyclopentadiene under reduced pressure. Purify the crude oil via flash chromatography (5% EtOAc in Hexanes) to isolate the norbornadiene derivative.
Optimization & Yield Data
Table 2: Diels-Alder Reaction Optimization with Cyclopentadiene[4].
| Entry | Diene Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Toluene | 110 | 12 | 35% |
| 2 | 1.5 | Toluene | 130 | 8 | 62% |
| 3 | 2.0 | Toluene | 150 | 6 | 88% |
| 4 | 3.0 | Xylene | 160 | 4 | 81% (Side products observed) |
Visualized Workflows & Pathways
Fig 1. RuAAC catalytic cycle for internal alkynes highlighting the ruthenacycle intermediate.
Fig 2. Step-by-step experimental workflow for the thermal[4+2] Diels-Alder cycloaddition.
References
-
[3] Bokin, V. D., et al. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 2008, 130(28), 8923-8930. Available at:[Link]
-
[4] Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. Chalmers Research. Available at:[Link]
-
[5] Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central (PMC). Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Addition to Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Abstract
This guide details the reactivity profile and experimental protocols for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate , a highly electrophilic alkyne ester. Due to the electron-withdrawing nature of the 2,3-dichlorophenyl moiety, this substrate serves as a potent Michael acceptor, ideal for constructing polysubstituted pyrazoles, vinyl sulfides, and enamines. This document provides optimized protocols for nucleophilic conjugate addition (
Substrate Analysis: The "Privileged Scaffold"
The substrate, Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, possesses a unique electronic and steric signature that distinguishes it from simple phenylpropiolates.
Electronic & Steric Profile
-
Electrophilicity: The alkyne bond is conjugated with the ester carbonyl, creating a strong dipole. The 2,3-dichlorophenyl ring exerts a negative inductive effect (-I), significantly increasing the electrophilicity of the
-carbon (C3). -
Steric Hindrance (The Ortho Effect): The chlorine atom at the C2 position (ortho) creates significant steric bulk near the reaction center.
-
Impact: Nucleophilic attack may be slower compared to unsubstituted analogs.[1]
-
Consequence: Reactions often require higher temperatures or stronger nucleophiles to overcome the energy barrier imposed by the ortho-Cl.
-
Reaction Landscape
The following diagram illustrates the primary synthetic pathways available for this substrate.
Figure 1: Reaction landscape showing the divergence of the substrate into three distinct chemical classes based on the nucleophile used.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazoles (Cyclocondensation)
Target: 3-(2,3-dichlorophenyl)-1H-pyrazol-5-ol (tautomer of pyrazolone). Mechanism: Tandem Michael addition followed by intramolecular aminolysis.
Reagents
-
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 equiv)
-
Hydrazine hydrate (80% or 64% aq. solution) (2.0 equiv)
-
Ethanol (Absolute) [0.2 M concentration relative to substrate]
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 mmol, ~243 mg) in absolute ethanol (5 mL).
-
Addition: Add Hydrazine hydrate (2.0 mmol) dropwise at room temperature.
-
Note: The reaction is exothermic. For larger scales (>5g), cool the vessel to 0°C during addition.
-
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours .
-
Expert Insight: Unsubstituted phenylpropiolates react in 2 hours. The 2,3-dichloro analog requires extended time due to the steric hindrance of the 2-Cl group.
-
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (
) should disappear, and a polar spot ( ) should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Add ice-cold water (10 mL) and stir vigorously. The product typically precipitates as a white or off-white solid.
-
Filter the solid and wash with cold water and cold ethanol (1 mL).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
Protocol B: Stereoselective Thiol-Michael Addition
Target: Ethyl 3-(arylthio)-3-(2,3-dichlorophenyl)acrylate. Mechanism: Base-catalyzed conjugate addition. Selectivity: Kinetic control favors Z-isomer; Thermodynamic control favors E-isomer.[3]
Reagents
-
Substrate (1.0 equiv)
-
Thiophenol or Alkyl Thiol (1.1 equiv)
-
Triethylamine (
) (0.1 equiv for catalytic; 1.0 equiv for rapid conversion) -
Dichloromethane (DCM) or Toluene
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add
(0.1 mmol, 14 ). -
Nucleophile Addition: Add the thiol (1.1 mmol) dropwise at 0°C .
-
Stereocontrol: To maximize the Z-isomer (kinetic product), keep the temperature at 0°C or -78°C and stop the reaction immediately upon consumption of starting material (approx. 30-60 mins).
-
Stereocontrol: To maximize the E-isomer (thermodynamic product), perform the reaction at room temperature or reflux for 12 hours.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (3 x 10 mL).
-
Dry organic layer over
and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0
10% EtOAc in Hexanes).
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic flow showing the bifurcation between Kinetic (Z) and Thermodynamic (E) products.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these expected markers.
| Feature | Method | Expected Observation | Interpretation |
| Alkyne Carbon | Disappearance of peaks at | Loss of C | |
| Vinyl Proton | Appearance of singlet at | Formation of C=C or heterocycle ring. | |
| Stereochemistry | Z-isomer: | Note: For trisubstituted alkenes (like the thiol adduct), use NOESY to confirm spatial proximity of the vinyl proton to the aryl ring. | |
| Mass Spec | LC-MS | [M+H]+ = 229 (Pyrazole) or [M+H]+ = Substrate + Thiol MW. | Confirmation of adduct formation.[4][5] |
Troubleshooting & Expert Tips
-
Low Yield in Pyrazole Synthesis:
-
Cause: Incomplete cyclization of the intermediate hydrazone.
-
Solution: Add a catalytic amount of acetic acid or HCl to the ethanol reflux to accelerate the elimination of ethanol (cyclization step).
-
-
Regioselectivity Issues:
-
Nucleophilic attack occurs almost exclusively at the
-carbon (C3) due to the resonance stabilization provided by the ester group. The 2,3-dichloro substitution enhances this selectivity by making C3 more electron-deficient.
-
-
Handling the "Ortho-Chloro" Effect:
-
If the reaction with secondary amines (Protocol C, not detailed but similar to B) is sluggish, switch the solvent to Acetonitrile and heat to 50°C. The polar aprotic solvent stabilizes the transition state better than non-polar solvents.
-
References
-
Downey, C. W., et al. "One-pot reactions of ethyl propiolate."[6] UR Scholarship Repository, 2013. Link
-
Moawad, E. B. "Synthesis of some new heterocyclic compounds with expected potential biological activity." Journal of the Faculty of Pharmacy, 2021. Link
-
Unacademy. "Mechanism of Nucleophilic Addition." Chemistry Library. Link
-
ChemScene. "Ethyl 3-(2,3-dichlorophenyl)propiolate Product Data." Link
Sources
- 1. Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis [eureka.patsnap.com]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
Application Note: Strategic Utilization of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in Medicinal Chemistry
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols
Chemical Profile & Mechanistic Rationale
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS No. 1602743-67-8)[1] is a highly versatile arylpropiolate building block utilized extensively in diversity-oriented synthesis. In medicinal chemistry, the rational design of pharmacophores often relies on the unique electronic and steric properties of the starting materials.
Mechanistic Insights into the Scaffold
-
Electrophilic Alkyne Core: The alkyne moiety is conjugated with an electron-withdrawing ethyl ester, rendering the
-carbon highly electrophilic. This makes the compound an exceptional Michael acceptor and a prime candidate for tandem nucleophilic addition-cyclization sequences[2]. -
2,3-Dichloro Substitution: The di-halogenated phenyl ring serves a dual purpose. Sterically , the ortho-chloro group forces the phenyl ring out of coplanarity with the alkyne, dictating strict regioselectivity during cycloadditions by creating a high-energy steric barrier on one face of the molecule. Electronically , the inductive electron-withdrawing effect of the meta-chloro group further polarizes the alkyne, accelerating nucleophilic attack. In biological systems, this 2,3-dichloro motif enhances lipophilicity (LogP) and frequently participates in target stabilization via halogen bonding.
Divergent Synthetic Applications in Drug Discovery
The true value of this arylpropiolate lies in its ability to act as a divergent hub for synthesizing multiple privileged heterocyclic scaffolds.
Synthesis of Neuroprotective Coumarins
Coumarin derivatives are well-documented for their neuroprotective properties, targeting pathways involving oxidative stress and monoamine oxidase B[3]. By reacting Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate with substituted salicylaldehydes under palladium catalysis, researchers can rapidly construct 3-(2,3-dichlorophenyl)coumarins. The alkyne undergoes a formal [4+2] annulation, yielding rigid, planar structures ideal for blood-brain barrier (BBB) penetration.
Construction of 5-Ene-4-thiazolidinones
4-Thiazolidinones are privileged scaffolds with potent anti-inflammatory and antimicrobial activities[2]. The arylpropiolate undergoes a phosphine-catalyzed tandem umpolung addition with dithiocarbamates. The phosphine temporarily reverses the polarity of the alkyne, allowing the sulfur pronucleophile to attack, followed by intramolecular cyclization.
Indole Annulation for Kinase Inhibitors
Indoles represent a cornerstone of modern oncology drugs, particularly kinase inhibitors. Copper-catalyzed intermolecular annulation of the arylpropiolate with anilines provides direct access to 2-arylindole-3-carboxylates[4].
Divergent synthetic pathways of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in drug discovery.
Quantitative Data: Reaction Efficiency & Scope
The following table summarizes the optimized reaction parameters and expected performance metrics when utilizing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate across different synthetic workflows.
| Transformation | Target Scaffold | Catalyst / Key Reagents | Temp (°C) | Yield Range (%) | Key Medicinal Application |
| Annulation | 2-(2,3-Dichlorophenyl)indoles | CuCl₂ (20 mol%), DMSO | 110 | 75–85 | Oncology (Kinase Inhibitors) |
| Cyclocondensation | 5-Ene-4-thiazolidinones | PPh₃ (10 mol%), Toluene | 80 | 80–92 | Immunology (Anti-inflammatory) |
| Perkin-Type | 3-(2,3-Dichlorophenyl)coumarins | Pd(OAc)₂, Salicylaldehyde | 100 | 65–80 | Neurology (Neuroprotective) |
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to confirm intermediate states before proceeding.
Protocol A: Copper-Catalyzed Synthesis of 2-(2,3-Dichlorophenyl)indole-3-carboxylates[4]
Causality & Design: Copper(II) chloride acts as a Lewis acid to activate the alkyne while simultaneously facilitating the C-H activation of the aniline's ortho-position. DMSO is strictly required as the solvent; its high dielectric constant stabilizes the transient organocopper intermediates, preventing premature alkyne homocoupling.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 mmol, 243.1 mg) and the substituted aniline (1.2 mmol).
-
Catalyst Addition: Add anhydrous CuCl₂ (0.2 mmol, 20 mol%). Critical: Ensure CuCl₂ is stored in a desiccator, as hydration severely dampens its Lewis acidity.
-
Solvent & Atmosphere: Add 3.0 mL of anhydrous DMSO. Degas the mixture via three freeze-pump-thaw cycles and backfill with N₂.
-
Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C for 12 hours. The elevated temperature is thermodynamically required to drive the final aromatization step of the indole ring.
-
In-Process QC (Self-Validation): At 10 hours, sample 5
L of the mixture. Run a TLC (Hexane/EtOAc 4:1). The starting arylpropiolate is highly UV-active (254 nm). The complete disappearance of this spot validates the end of the reaction phase. -
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts. Extract with EtOAc (3
15 mL). Wash the combined organic layers with brine (5 10 mL) to remove residual DMSO. -
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient Hexane to 10% EtOAc/Hexane).
Step-by-step experimental workflow for the Cu-catalyzed indole annulation protocol.
Protocol B: Phosphine-Catalyzed Synthesis of 5-Ene-4-thiazolidinones[2]
Causality & Design: This protocol relies on polarity reversal (umpolung). Triphenylphosphine (PPh₃) attacks the electrophilic
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 mmol) and the selected dithiocarbamate derivative (1.0 mmol) in 5.0 mL of anhydrous Toluene.
-
Initiation: Add PPh₃ (0.1 mmol, 10 mol%) in one portion at room temperature.
-
Cyclocondensation: Heat the mixture to 80 °C for 6 hours.
-
In-Process QC (Self-Validation): Analyze via LC-MS (ESI+). The presence of the target mass
and the absence of the linear adduct confirm successful intramolecular cyclization. -
Isolation: Concentrate the toluene in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter and purify the filtrate via recrystallization from hot ethanol.
References
-
ChemScene. "1602743-67-8 | Ethyl 3-(2,3-dichlorophenyl)propiolate". ChemScene Product Database. 1
-
Kaminskyy, D., et al. "5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry". PubMed Central (PMC). 2
-
Current Medicinal Chemistry. "Recent Developments in Coumarin Derivatives as Neuroprotective Agents". Current Medicinal Chemistry Journal. 3
-
ResearchGate. "CuCl2‐catalyzed annulation of anilines and ester arylpropiolates to access 2‐arylindole‐3‐carboxylate derivatives". ResearchGate Database. 4
Sources
Advanced Experimental Protocols for Reactions with Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Executive Summary & Chemical Profile
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8) is a highly activated internal alkyne featuring a conjugated ethyl ester and a sterically demanding 2,3-dichlorophenyl moiety[1]. In drug discovery and materials science, this compound serves as a versatile building block. The presence of two strongly electron-withdrawing groups (the ester and the dichloro-substituted aryl ring) flanking the alkyne renders it an exceptional Michael acceptor and a robust dipolarophile. This application note details two primary synthetic workflows for this substrate: stereoselective conjugate addition and regioselective cycloaddition.
Mechanistic Causality & Substrate Reactivity
The reactivity of this molecule is governed by the profound polarization of its alkyne bond. Understanding the causality behind these electronic effects is critical for controlling reaction outcomes:
-
Conjugate Addition (Michael Reaction) : Nucleophilic attack (e.g., by a thiolate) occurs preferentially at the β-carbon (adjacent to the aryl ring). This regioselectivity is driven by the stabilization of the resulting negative charge on the α-carbon, forming an allenolate intermediate stabilized by the adjacent ester carbonyl. Under kinetic control, protonation of this allenolate occurs from the least sterically hindered face, selectively yielding the (Z)-thioenoate[2].
-
Cycloaddition (RuAAC) : While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is restricted to terminal alkynes, 3 protocols effectively engage internal alkynes[3]. The active catalytic species, such as [Cp*RuCl], coordinates both the alkyne and the azide, undergoing oxidative coupling to form a ruthenacycle. The steric bulk of the 2,3-dichlorophenyl group and the electronic bias of the ester dictate the regiochemical outcome during the rate-determining reductive elimination, yielding fully substituted 1,4,5-triazoles[4].
Protocol I: Stereoselective Thiol-Yne Conjugate Addition
Objective : Synthesis of (Z)-ethyl 3-(alkylthio)-3-(2,3-dichlorophenyl)acrylates via a green chemistry approach[5].
Self-Validating System : The reaction's stereochemical outcome is self-validating via
Materials :
-
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 equiv, 1.0 mmol, 243.1 mg)
-
Thiol derivative (e.g., dodecanethiol or thiophenol) (1.1 equiv, 1.1 mmol)
-
Triethylamine (Et
N) (10 mol%, 0.1 mmol, 14 µL) -
Solvent: Deionized Water or Ethanol (5 mL)
Step-by-Step Methodology :
-
Preparation : In a 25 mL round-bottom flask, suspend Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in 5 mL of the chosen green solvent (water or ethanol).
-
Nucleophile Addition : Add the thiol derivative dropwise to the stirring suspension at room temperature (20–25 °C).
-
Catalyst Initiation : Introduce Et
N. Causality note: The mild base deprotonates the thiol, generating a highly nucleophilic thiolate that initiates the attack on the electrophilic β-carbon. -
Reaction Monitoring : Stir the mixture vigorously for 15–30 minutes. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc 8:2, UV detection).
-
Workup & Isolation : If performed in water, the highly hydrophobic product often precipitates directly. Alternatively, extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification : Purify via flash column chromatography (silica gel) to isolate the pure (Z)-thioenoate.
Protocol II: Regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Objective : Synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles from an internal alkyne[3].
Self-Validating System : The success of the cycloaddition is self-validating through FT-IR and
Materials :
-
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 equiv, 1.0 mmol, 243.1 mg)
-
Organic Azide (e.g., benzyl azide) (1.2 equiv, 1.2 mmol)
-
Cp*RuCl(COD) catalyst (5 mol%, 0.05 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology :
-
Inert Atmosphere Setup : Flame-dry a Schlenk tube and purge with Argon for 15 minutes. Causality note: Ruthenium catalysts are sensitive to oxidation; an inert atmosphere prevents catalyst degradation and ensures high turnover numbers.
-
Reagent Loading : Add Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and the organic azide to the flask.
-
Catalyst Addition : In a glovebox or under rapid positive Argon flow, add the Cp*RuCl(COD) catalyst.
-
Solvent Addition : Inject 5 mL of anhydrous 1,4-Dioxane.
-
Cycloaddition : Seal the tube and heat the reaction mixture to 60 °C using an oil bath for 12–16 hours. Causality note: Unlike terminal alkynes which react at room temperature, internal alkynes require mild heating to overcome the steric hindrance during the formation of the ruthenacycle intermediate[4].
-
Workup : Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove ruthenium residues.
-
Purification : Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,4,5-trisubstituted 1,2,3-triazole.
Quantitative Data Summary
| Reaction Type | Reagents & Catalyst | Solvent & Temp | Primary Product | Yield Range | Primary Validation Method |
| Conjugate Addition | Thiol (1.1 eq), Et | Water or EtOH, 25 °C | (Z)-Thioenoate | 85–95% | |
| RuAAC Cycloaddition | Azide (1.2 eq), Cp*RuCl(COD) (5 mol%) | 1,4-Dioxane, 60 °C | 1,4,5-Trisubstituted Triazole | 60–80% | FT-IR (Loss of ~2100 cm |
Reaction Workflows
Divergent pathways of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate via Michael addition and RuAAC.
References
-
A Green and Rapid Approach for the Stereoselective Vinylation of Phenol, Thiol and Amine Derivatives in Water Source: ResearchGate URL:[Link]
-
One-pot reactions of ethyl propiolate Source: UR Scholarship Repository URL: [Link]
-
Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides Source: PMC (National Institutes of Health) URL:[Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: ResearchGate URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solvent effects on the reactivity of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Application Note: Solvent-Driven Reactivity Modulation of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Executive Summary
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a highly electrophilic aryl propiolate utilized extensively in organic synthesis, particularly for generating complex heterocycles and pharmacophores via nucleophilic additions and cycloadditions. The presence of the electron-withdrawing 2,3-dichlorophenyl group severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it exceptionally prone to Michael-type additions. However, the success, rate, and stereoselectivity of these reactions are not dictated by the substrate alone; they are fundamentally governed by the solvent environment. This application note provides a comprehensive guide to understanding and manipulating solvent effects to achieve kinetic and thermodynamic control over the reactivity of this alkyne.
Mechanistic Causality: The Thermodynamic and Kinetic Role of the Solvent
To design robust synthetic pathways, one must understand the causality behind solvent-substrate interactions. The choice between a polar protic and a polar aprotic solvent acts as a molecular switch that dictates the stabilization of the transition state (TS) versus the ground state (GS).
Neutral Nucleophiles (e.g., Aza-Michael Additions): When a neutral secondary amine (e.g., morpholine) attacks the electrophilic alkyne, a highly polar zwitterionic transition state is formed. According to the Hughes-Ingold rules, an increase in solvent polarity and hydrogen-bond donor capacity accelerates reactions where charge is developed in the activated complex[1]. In polar protic solvents (like H₂O or EtOH), the developing negative charge on the allenyl enolate intermediate is heavily stabilized via hydrogen bonding, significantly lowering the activation energy[1].
Conversely, in polar aprotic solvents (like MeCN), this zwitterionic TS is severely destabilized due to electronic repulsion between the negative dipole end of the solvent and the developing negative charge of the TS[2]. As a result, amines are paradoxically less reactive toward ethyl propiolates in MeCN than in H₂O, even though the amines are 7 to 9 pKa units more basic in the aprotic medium[2],[3]. The reaction proceeds through a stepwise mechanism where the proton transfer occurs after the rate-determining step, yielding exclusively the E-isomer[2],[3].
Anionic Nucleophiles (e.g., Thiol-yne Additions): For anionic nucleophiles (e.g., thiolates), the solvent effect is inverted. Protic solvents heavily solvate the anion through strong intermolecular hydrogen bonding, effectively "caging" the nucleophile and depressing its reactivity[4]. Switching to a polar aprotic solvent (e.g., DMSO or DMF) strips away this solvent cage. Because aprotic solvents lack highly positively charged hydrogens, they leave the nucleophile "bare" and highly reactive, thereby drastically accelerating the nucleophilic attack[1],[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and negative controls to rule out evaporative losses, thermal anomalies, or solvent-induced side reactions (e.g., transesterification).
Protocol A: Aza-Michael Addition (Neutral Nucleophile Pathway)
Objective: Validate the kinetic acceleration of neutral amine addition in protic vs. aprotic media.
-
Preparation & Control: Weigh 1.0 mmol of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and 0.1 mmol of biphenyl (Internal Standard for HPLC). Dissolve the mixture in 10 mL of the chosen solvent (Vial A: Absolute EtOH; Vial B: Anhydrous MeCN).
-
Negative Control: Stir both vials at 25°C for 30 minutes without the nucleophile. Take a 50 µL aliquot, dilute, and run via HPLC to confirm substrate stability and rule out solvent-driven degradation.
-
Nucleophile Addition: Add 1.1 mmol of morpholine dropwise to each vial under continuous stirring at a strictly regulated 25°C (use a jacketed reactor).
-
Kinetic Sampling: Withdraw 50 µL aliquots at exactly 10, 30, and 60 minutes. Quench immediately in 1 mL of 0.1% TFA in water/MeCN to halt the reaction.
-
Analysis: Analyze via HPLC-UV (254 nm). Calculate the conversion rate by comparing the product peak area to the biphenyl internal standard.
-
Validation: Evaporate the remaining solvent from Vial A and analyze via ¹H-NMR to confirm the exclusive formation of the E-isomer (typically indicated by a vinylic coupling constant
Hz)[3].
Protocol B: Thiol-Yne Addition (Anionic Nucleophile Pathway)
Objective: Demonstrate the "bare anion" acceleration effect in polar aprotic solvents.
-
Preparation: Prepare a 0.5 M solution of the substrate in 5 mL of EtOH (Protic) and 5 mL of DMSO (Aprotic), each containing 10 mol% 1,3,5-trimethoxybenzene as an NMR internal standard.
-
Activation: In separate vials, pre-mix 0.55 mmol of thiophenol with 0.55 mmol of K₂CO₃ in the respective solvents for 15 minutes to generate the thiolate anion.
-
Reaction: Transfer the activated thiolate solutions to the substrate vials at 25°C.
-
Monitoring: Monitor the reaction via TLC. The DMSO reaction will reach completion significantly faster than the EtOH reaction due to the lack of hydrogen-bond caging of the thiolate[4].
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Use quantitative NMR to verify absolute yield against the internal standard.
Quantitative Data Summary
The following table synthesizes the expected kinetic and thermodynamic outcomes based on the mechanistic principles of solvent polarity and nucleophile solvation.
| Reaction Type | Nucleophile State | Solvent | Dielectric Constant (ε) | Relative Rate ( | Mechanistic Driver | Major Product |
| Aza-Michael | Neutral (Morpholine) | H₂O (Protic) | 78.0 | Very Fast | TS stabilized by H-bonding | E-isomer |
| Aza-Michael | Neutral (Morpholine) | MeCN (Aprotic) | 37.5 | Slow | TS destabilized (electronic repulsion) | E-isomer |
| Thiol-yne | Anionic (Thiolate) | EtOH (Protic) | 24.5 | Slow | Nucleophile caged by H-bonding | Z-isomer |
| Thiol-yne | Anionic (Thiolate) | DMSO (Aprotic) | 46.7 | Very Fast | Bare nucleophile (unsolvated anion) | Z-isomer |
Visualizations
Fig 1. Solvent-dependent transition state stabilization in aza-Michael addition.
Fig 2. Self-validating experimental workflow for evaluating solvent effects.
References
-
Wikipedia Contributors. "Solvent effects." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Kim, S.-I., Baek, H.-W., & Um, I.-H. (2009). "Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H₂O and MeCN: Solvent Effect on Reactivity and Transition-State Structure." Bulletin of the Korean Chemical Society, 30(12), 2959-2964. URL:[Link]
-
Chemistry LibreTexts. "4.7: Solvent Effects." Supplemental Modules (Organic Chemistry). URL:[Link]
Sources
Troubleshooting & Optimization
Purification of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate by column chromatography
Topic: Purification of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate by Column Chromatography Document ID: TSC-CC-260307-01 Prepared by: Gemini, Senior Application Scientist
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate via column chromatography. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the separation and purification of this and structurally similar compounds. The advice herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and practical utility.
The purification of aryl alkynoates, such as Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, often follows a Sonogashira coupling reaction.[1][2] Consequently, the crude product mixture may contain unreacted starting materials, catalyst residues, and byproducts from side reactions like homocoupling.[3] Column chromatography is a fundamental and powerful technique for isolating the target compound from these impurities.[4]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How do I select the optimal stationary and mobile phase for this purification?
Answer:
The selection of the stationary and mobile phases is the most critical decision in developing a successful purification method.[4] It is based on the principle of differential partitioning of compounds between the two phases.[5]
Stationary Phase: For a molecule of low-to-moderate polarity like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, silica gel (SiO₂) is the standard and most effective stationary phase.[6] Silica gel is highly polar, and this "normal-phase" chromatography setup is ideal for separating compounds based on their polarity.[6]
Mobile Phase (Eluent): The mobile phase should be a mixture of a non-polar and a more polar solvent. The most common and effective system for this class of compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc) .[7]
The key is to determine the ideal ratio of these two solvents. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC) .[6][8]
The Goal of TLC: Find a solvent system where the target compound, Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, has a Retention Factor (Rf) value between 0.2 and 0.4 .[8]
-
An Rf value < 0.2 indicates the compound is strongly adsorbed to the silica and will require an excessive volume of eluent, leading to band broadening and poor resolution.[5]
-
An Rf value > 0.4 suggests the compound has low affinity for the silica and will elute too quickly, resulting in poor separation from less polar impurities.[9]
Protocol: TLC for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the dissolved mixture onto the baseline of several TLC plates.
-
Elution: Place each TLC plate in a developing chamber containing a different pre-equilibrated solvent system. Start with a low polarity system and progressively increase it.
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm), as the aromatic ring will be UV-active.[6] Circle the visible spots with a pencil.
-
Calculation: Calculate the Rf value for your target spot in each system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Starting Solvent Systems for TLC Analysis
| Trial | Solvent System (Hexane:EtOAc) | Expected Rf for Target | Interpretation |
| 1 | 95:5 (v/v) | Very Low (~0.1) | Eluent is not polar enough. |
| 2 | 90:10 (v/v) | Ideal Range (0.2-0.35) | Good starting point for the column. |
| 3 | 80:20 (v/v) | High (~0.5) | Eluent is too polar. |
| 4 | 50:50 (v/v) | Very High (>0.7) | Eluent is far too polar. |
Based on this iterative process, you can precisely identify the solvent system that provides the best separation between your product and its major impurities.
Q2: My product and an impurity are co-eluting or have very poor separation. What are my options?
Answer:
This is a common and frustrating issue that points to a problem with separation selectivity. Here is a systematic approach to resolve it:
-
Decrease Eluent Polarity: If your TLC shows the spots are very close and have a high Rf value (e.g., >0.3), the eluent is likely too polar. Reducing the proportion of ethyl acetate (e.g., from 10% to 8% or 5%) will increase the interaction of the compounds with the silica gel, potentially enhancing separation.[9]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, the two compounds may have very similar polarities but different chemical functionalities that can be exploited. Swap one of the eluent components for another solvent of similar polarity but different chemical nature.[10] This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) that govern separation.
-
Replace Ethyl Acetate with Diethyl Ether (Et₂O) or a mix of Dichloromethane (DCM) and Hexane .
-
If π-stacking interactions between aromatic impurities and your product are suspected, adding a small percentage (1-5%) of Toluene to the hexane/EtOAc mobile phase can sometimes disrupt these interactions and improve separation.[11]
-
-
Improve Column Packing and Loading Technique:
-
Overloading: Loading too much crude sample onto the column is a primary cause of poor separation.[8] A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude material.
-
Dry Loading: If your crude material is not very soluble in the non-polar mobile phase, it might be dissolved in a stronger solvent for loading. This can cause the initial band to spread, leading to co-elution.[12] To prevent this, use the "dry loading" method:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your prepared column bed. This ensures the sample is introduced as a very narrow, concentrated band.[8]
-
-
Q3: My compound is streaking or "tailing" down the column. How do I fix this?
Answer:
Peak tailing is a sign of non-ideal chromatographic behavior, often caused by overloading, sample application issues, or secondary interactions with the stationary phase.[13]
-
Probable Cause 1: Sample Overload. As mentioned above, using too much sample for the amount of silica will lead to tailing. Reduce the amount of material being purified.[8]
-
Probable Cause 2: Inappropriate Loading Solvent. Dissolving the sample in a solvent significantly more polar than the mobile phase will cause streaking.[14] Always use the least polar solvent possible to dissolve the sample for loading, or preferably, use the dry loading technique described in Q2.[12]
-
Probable Cause 3: Acidic Silica. Standard silica gel is slightly acidic. If your compound has a basic functional group (unlikely for this specific molecule, but possible for other targets), it can interact strongly and irreversibly, leading to tailing. This can be remedied by pre-treating your eluent with a small amount of triethylamine (~0.1-1%).[7]
-
Probable Cause 4: Poorly Packed Column. If the silica gel bed is not packed uniformly, "channeling" can occur where the solvent flows faster through certain paths, leading to distorted bands.[4] Ensure your column is packed carefully, either via the slurry (wet) or dry packing method, to create a homogenous bed.[15]
Q4: The column pressure is too high, or the flow rate is too slow.
Answer:
An unexpected increase in back-pressure often indicates a blockage.[4]
-
Check for Precipitation: The sample may have precipitated at the top of the column if it is not very soluble in the mobile phase. This is more likely when loading a highly concentrated sample solution.
-
Silica Fines: The silica gel itself may contain very fine particles that can clog the bottom frit of the column. Placing a small layer of sand (approx. 1 cm) at the bottom of the column before adding the silica slurry, and another layer on top after packing, can prevent this.[8]
-
Particulates in Sample: Ensure your crude sample is free of any solid particulates before loading. Pre-filtering the sample solution can be a helpful step.[14]
-
Column Packing: Packing the column too tightly, especially with fine mesh silica, can impede flow. For gravity columns, a 60-120 mesh silica gel is standard.[8]
Experimental Workflow and Protocols
Workflow Diagram: Purification of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for column chromatography purification.
Protocol: Slurry Packing and Running a Flash Chromatography Column
This protocol assumes the use of flash chromatography, where moderate air pressure is applied to accelerate solvent flow.[6]
-
Column Preparation:
-
Slurry Creation:
-
In a beaker, measure the required amount of silica gel (e.g., 70-230 mesh).
-
Add your optimized, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) to the silica to form a pourable slurry.[8]
-
-
Packing the Column:
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and drain some solvent, while gently tapping the side of the column to ensure the silica packs into a uniform, dense bed without cracks or air bubbles.[4]
-
Add more solvent as needed, ensuring the top of the silica bed never runs dry.
-
-
Sample Loading:
-
Drain the solvent until the level is just at the top of the silica bed.
-
Load your sample using the dry loading method detailed in Q2 for best results.
-
Add a final ~1 cm layer of sand on top of the loaded sample to prevent disturbance of the bed during solvent addition.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Connect a regulated air line to the top of the column and apply gentle pressure to achieve a steady flow rate.
-
Begin collecting fractions in an ordered array of test tubes.
-
Gradient Elution (Optional): If impurities are much more polar than your product, you can start with the optimized non-polar system to elute your product, and then gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:EtOAc) to quickly flush the remaining compounds off the column.[16]
-
-
Analysis and Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
-
References
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
YouTube. (2022). Column Chromatography (Animation). [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Jasperse, J. (n.d.). Column, Combiflash, and TLC. Minnesota State University Moorhead. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Column chromatography process. [Link]
-
Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Rf values of compound L3 and compound L4. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Biotage. (2023). Determining solvent strength in flash column chromatography. [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Phenova. (n.d.). GC Troubleshooting Guide. [Link]
-
University of Southampton. (2022). Organic & Biomolecular Chemistry. [Link]
-
Chegg.com. (2021). Solved these are the rf values of the different compounds. [Link]
-
Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. [Link]
-
Shodhganga. (n.d.). Chapter 4. [Link]
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- 5. web.mnstate.edu [web.mnstate.edu]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. As a key intermediate in various pharmaceutical and materials science applications, optimizing its synthesis is crucial for yield, purity, and scalability. This document is structured to address common challenges encountered during the synthesis, which is typically achieved via a Sonogashira coupling reaction.[1][2]
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section provides a systematic approach to diagnosing and resolving problems that may arise during the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired product is one of the most common issues. The underlying causes can range from reagent quality to suboptimal reaction conditions.
Question: My reaction is not producing the expected amount of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to low product yield. A systematic evaluation of the reaction components and conditions is necessary.
A. Reagent and Catalyst Quality:
-
Palladium Catalyst Activity: The palladium(0) species is the active catalyst.[3] Commercially available Pd(II) precatalysts like PdCl₂(PPh₃)₂ must be reduced in situ to Pd(0). If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Troubleshooting:
-
Ensure the palladium catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere).
-
Consider using a more active, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3]
-
The use of electron-rich and bulky phosphine ligands can enhance the catalytic activity of palladium.[3]
-
-
-
Copper(I) Co-catalyst: The copper(I) iodide (CuI) co-catalyst facilitates the formation of the copper acetylide, a key intermediate in the Sonogashira reaction.[3][4]
-
Troubleshooting:
-
Use freshly purchased or purified CuI. Copper(I) salts can oxidize to copper(II) over time, which is ineffective in this reaction.
-
Ensure the CuI is anhydrous, as moisture can inhibit the reaction.
-
-
-
Base Purity and Suitability: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX byproduct.[1][4][5]
-
Troubleshooting:
-
Use a high-purity, anhydrous amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[4]
-
Ensure the base is not sterically hindered to the point where it cannot efficiently deprotonate the alkyne.
-
-
-
Solvent Quality: Solvents must be anhydrous and deoxygenated.
-
Troubleshooting:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Degas the solvent thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[1]
-
-
B. Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.
-
Troubleshooting:
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use of Schlenk line techniques is highly recommended.
-
-
-
Temperature: While many Sonogashira couplings proceed at room temperature, the coupling of less reactive aryl chlorides or bromides may require heating.[1][6] The 2,3-dichloro-substituted aryl halide may exhibit reduced reactivity.
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Troubleshooting:
-
Monitor the reaction over an extended period (e.g., 24 hours) before concluding that it has failed.
-
-
Issue 2: Formation of Side Products
The presence of significant side products complicates purification and reduces the overall yield of the desired ester.
Question: I am observing significant amounts of a side product that appears to be the homocoupled product of ethyl propiolate. How can I minimize this?
Answer:
The formation of diethyl 2,4-hexadiynedioate (the Glaser coupling product) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1][6]
A. Minimizing Glaser Homocoupling:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][3] While this may require more forcing conditions (higher temperature, more active palladium catalyst/ligand system), it eliminates the primary pathway for alkyne homocoupling.[3]
-
Control of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes.[8]
-
Troubleshooting:
-
Ensure rigorous deoxygenation of the solvent and maintenance of an inert atmosphere.
-
-
-
Slow Addition of Alkyne: Adding the ethyl propiolate slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
B. Other Potential Side Reactions:
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
-
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at higher temperatures and participate in side reactions.
-
Troubleshooting:
-
If high temperatures are required, consider using a more robust solvent like dioxane or toluene.[9]
-
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate can be challenging.
Question: I am having trouble purifying my product. What are the best practices for purification?
Answer:
Effective purification requires the removal of unreacted starting materials, catalyst residues, and any side products.
A. Work-up Procedure:
-
Removal of Copper: If a copper co-catalyst was used, it must be removed to prevent it from interfering with downstream applications.
-
Procedure: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] The ammonia complexes with the copper, facilitating its removal into the aqueous phase.
-
-
Removal of Amine Base: The amine base is typically removed by washing with a dilute acid solution (e.g., 1M HCl). However, be cautious if your product is acid-sensitive.
-
General Washes: Washing with water and brine will remove water-soluble impurities and residual water, respectively.
B. Chromatographic Purification:
-
Column Chromatography: This is the most common method for purifying the final product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is used to elute the product. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the desired product.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Q1: What is the general reaction mechanism for the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate via Sonogashira coupling?
A1: The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper.[3]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 1-iodo-2,3-dichlorobenzene to form a Pd(II) complex.
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The desired product, Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne (ethyl propiolate) in the presence of a base to form a copper acetylide intermediate.
-
Q2: Which aryl halide is best to use: 1-iodo-, 1-bromo-, or 1-chloro-2,3-dichlorobenzene?
A2: The reactivity of the aryl halide in the Sonogashira coupling follows the trend: I > Br > OTf > Cl.[1] Therefore, 1-iodo-2,3-dichlorobenzene will be the most reactive starting material, generally allowing for milder reaction conditions and higher yields. While aryl bromides can be used, they often require higher temperatures and more active catalyst systems.[1] Aryl chlorides are typically the least reactive and most challenging to use.
Q3: Can I perform this reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established.[1][3] The primary advantage is the suppression of alkyne homocoupling (Glaser coupling).[1][6] However, copper-free systems may require more carefully optimized conditions, such as the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[1][3][6]
Q4: What are the optimal reaction conditions for this synthesis?
A4: The optimal conditions can vary depending on the specific substrates and catalyst system used. However, a general starting point is provided in the experimental protocol below. Optimization of parameters such as catalyst loading, base, solvent, and temperature may be necessary to maximize the yield.[7][10]
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-iodo-2,3-dichlorobenzene | Highest reactivity in the Sonogashira coupling.[1] |
| Alkyne | Ethyl propiolate | The coupling partner. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common and effective precatalyst.[1] |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction but can promote homocoupling.[3][4] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents) | Acts as a proton scavenger and facilitates acetylide formation.[4] |
| Solvent | Anhydrous, deoxygenated THF or DMF | Good solubility for reactants and catalysts.[1][9] |
| Temperature | Room temperature to 80 °C | Dependent on the reactivity of the aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[1] |
A5: Yes, terminal alkynes can be synthesized from various precursors. A common method is the one-carbon homologation of an aldehyde.[11] The Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation are two widely used methods for this transformation.[11][12]
III. Experimental Protocols
General Protocol for the Sonogashira Coupling of 1-iodo-2,3-dichlorobenzene and Ethyl Propiolate
This protocol provides a starting point for the synthesis. Optimization may be required.
Materials:
-
1-iodo-2,3-dichlorobenzene (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, deoxygenated THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous, deoxygenated solvent, followed by triethylamine.
-
Add 1-iodo-2,3-dichlorobenzene to the mixture.
-
Finally, add ethyl propiolate dropwise to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to 50-60 °C.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
IV. Visualizations
Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
A Practical Preparation of Terminal Alkynes from Aldehydes. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. ResearchGate. Available from: [Link]
-
Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
-
A Practical Preparation of Terminal Alkynes from Aldehydes | Request PDF. ResearchGate. Available from: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Available from: [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Available from: [Link]
-
A Convenient Reagent for Aldehyde to Alkyne Homologation. PMC - NIH. Available from: [Link]
-
3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and.... ResearchGate. Available from: [Link]
-
Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. Available from: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. Available from: [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates. RSC Publishing. Available from: [Link]
-
synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. Organic Syntheses Procedure. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available from: [Link]
-
Hydrosilylation of Propiolate Esters. Organic Syntheses. Available from: [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Available from: [Link]
-
(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one. NIH. Available from: [Link]
-
Silver‐Catalyzed Olefination of Aryl Aldehydes Using Propiolates. ResearchGate. Available from: [Link]
-
Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. Available from: [Link]
-
enone and Penta-1, 4- dien-3-one Chalcones and their Hydrazone Derivatives. ResearchGate. Available from: [Link]
-
(E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one. PMC. Available from: [Link]
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. Available from: [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available from: [Link]
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- 5. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Technical Support Center: Synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar aryl propiolate compounds. Here, we will address common challenges and provide in-depth troubleshooting advice to ensure the success of your synthetic endeavors.
The synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (1,2-dichloro-3-iodobenzene or the corresponding bromide) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3][4] While robust, this reaction is not without its complexities, and the formation of side products can often complicate purification and reduce yields.
This guide is structured to provide both quick answers through our FAQ section and detailed, mechanism-driven solutions in our Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect in my Sonogashira reaction?
A1: The most prevalent side product is the homocoupled dimer of your terminal alkyne, in this case, diethyl 2,4-hexadiynedioate, formed through what is known as Glaser or Eglinton coupling.[5][6] This occurs when two molecules of ethyl propiolate couple with each other instead of with the aryl halide.
Q2: My reaction has stalled, and I'm seeing a lot of my starting aryl halide remaining. What could be the cause?
A2: Incomplete reactions are often due to catalyst deactivation or insufficient base. The palladium catalyst can be sensitive to air, and the base is crucial for neutralizing the hydrogen halide produced during the reaction.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that you are using a sufficient excess of a suitable amine base like triethylamine or diethylamine.
Q3: I'm observing a significant amount of a dark, insoluble material in my reaction mixture. What is it?
A3: The formation of palladium black (insoluble, agglomerated palladium metal) is a common sign of catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or impurities in your reagents. Once formed, palladium black is catalytically inactive and can lead to a stalled reaction.
Q4: Can I run this reaction without the copper co-catalyst to avoid homocoupling?
A4: Yes, copper-free Sonogashira protocols have been developed precisely to minimize the formation of alkyne homocoupling products.[3][7] However, these reactions may require more specialized ligands, higher catalyst loading, or different bases to achieve comparable reaction rates to the copper-co-catalyzed versions.[8]
Q5: How can I easily distinguish my desired product from the homocoupled side product?
A5: The most straightforward methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled dimer will have a different Rf value on a TLC plate. In the ¹H NMR spectrum, the desired product will show characteristic signals for the dichlorophenyl group, while the homocoupled dimer will exhibit symmetry and lack these aromatic signals. Mass spectrometry can also readily differentiate the two based on their molecular weights.
Troubleshooting Guide: A Deeper Dive
This section provides detailed explanations and actionable protocols to address specific issues you may encounter during the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Issue 1: Excessive Formation of the Alkyne Homocoupled Dimer
The formation of diethyl 2,4-hexadiynedioate is a common and often frustrating side reaction. This oxidative coupling is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[5]
Mechanism of Homocoupling (Glaser/Eglinton Coupling):
In the presence of a copper(I) salt and an oxidant (often adventitious air), the terminal alkyne is deprotonated by the base and forms a copper acetylide intermediate. Two of these intermediates can then couple to form the symmetrical 1,3-diyne.[9][10][11]
Caption: Formation of the homocoupled dimer via a copper acetylide intermediate.
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the palladium catalyst and copper salt, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Use a Hydrogen Atmosphere: For particularly sensitive substrates, using a dilute atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to significantly reduce homocoupling to as low as 2%.[5][12]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable option.[3] This often involves using a palladium catalyst with a more specialized ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand, and a stronger base like cesium carbonate.[8]
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI (typically 1-5 mol%) | None |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Ligand | PPh₃ | Bulky phosphines, NHCs |
| Base | Amine (e.g., Et₃N) | Often stronger (e.g., Cs₂CO₃) |
| Side Product | Homocoupled dimer | Minimized homocoupling |
Issue 2: Hydrolysis of the Ester Group
The ethyl ester of the propiolate is susceptible to hydrolysis, especially under basic conditions and if there is water present in the reaction mixture. This will lead to the formation of 3-(2,3-dichlorophenyl)prop-2-ynoic acid.
Troubleshooting Protocol:
-
Use Dry Solvents and Reagents: Ensure that your solvent (e.g., THF, DMF, or an amine) is anhydrous. Use freshly distilled or commercially available anhydrous solvents. Dry other reagents as necessary.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at room temperature.[13]
-
Purification Considerations: If some hydrolysis does occur, the resulting carboxylic acid can often be separated from the desired ester product by an acidic or basic wash during the workup, or by column chromatography.
Issue 3: Incomplete Conversion and Low Yields
Low yields can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Protocol:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[8] For less reactive aryl chlorides, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step.[8]
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[13] If you are using 1-bromo-2,3-dichlorobenzene, you may need more forcing conditions (higher temperature, longer reaction time) than if you were using 1,2-dichloro-3-iodobenzene.
-
Base Selection and Stoichiometry: An amine base, such as triethylamine or diisopropylamine, is typically used in excess to also act as a solvent or co-solvent.[3] It is crucial to have at least two equivalents of the base to neutralize the in-situ generated hydrogen halide.
-
Slow Addition of the Alkyne: Adding the ethyl propiolate slowly via a syringe pump can sometimes help to maintain a low concentration of the alkyne, which can disfavor the homocoupling side reaction and improve the overall yield of the cross-coupled product.
Caption: A logical workflow for troubleshooting low product yields.
By systematically addressing these common issues, you can optimize the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, leading to higher yields and easier purification.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Eglinton Coupling Of Bis | Eglinton Coupling Reaction Overview. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
Sonogashira Coupling - YouTube. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Royal Society of Chemistry. Available at: [Link]
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - Rsc.org. Available at: [Link]
-
Palladium-Catalyzed C−CN Activation for Intramolecular Cyanoesterification of Alkynes | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
Copper‐Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study | Scilit. Available at: [Link]
-
Glaser coupling - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Alkynes via a Tandem Decarboxylation/Elimination of (E)-Enol Triflates - Organic Chemistry Portal. Available at: [Link]
-
Eglinton Reaction - SynArchive. Available at: [Link]
-
Palladium-catalyzed alkyne insertion and rearrangement reaction to synthesize oxindoles from o-iodonitroheteroarenes and alkynes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. ACS Publications. Available at: [Link]
-
Chemicals from Alkynes with Palladium Catalysts - CORE. Available at: [Link]
-
Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway - PMC. Available at: [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Silver‐Catalyzed Olefination of Aryl Aldehydes Using Propiolates - ResearchGate. Available at: [Link]
-
Hydrosilylation of Propiolate Esters - Organic Syntheses. Available at: [Link]
-
Change in the Product Selectivity in the Visible Light-Induced Selenium Radical-Mediated 1,4-Aryl Migration Process | Organic Letters - ACS Publications. Available at: [Link]
-
Glaser Coupling Reaction Overview | PDF | Art | Technology & Engineering - Scribd. Available at: [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - MDPI. Available at: [Link]
-
Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate - Bangladesh Journals Online. Available at: [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities - MDPI. Available at: [Link]
-
Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit. Available at: [Link]
-
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Available at: [Link]
- CN1059199C - ethyl propionate production process - Google Patents.
-
Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor - YouTube. Available at: [Link]
-
Make Ethyl Propionate by Fischer Esterification - YouTube. Available at: [Link]
-
Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - MDPI. Available at: [Link]
- CN102731298A - Method for purifying ethyl acetate - Google Patents.
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Technical Support Center: Removal of Dichlorophenyl Impurities from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the common challenge of removing dichlorophenyl (DCP) and related dichlorobenzene (DCB) impurities from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions during your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common dichlorophenyl impurities and why are they difficult to remove?
The most prevalent dichlorophenyl impurities are isomers of dichlorobenzene (DCB), such as 1,2-DCB (ortho), 1,3-DCB (meta), and 1,4-DCB (para).[1] These often arise as byproducts during electrophilic aromatic substitution reactions, like the chlorination of benzene.[2] The primary challenge in their separation lies in their similar physical properties, particularly their close boiling points, which renders simple fractional distillation inefficient.[1][3] For instance, the boiling points of o-DCB, m-DCB, and p-DCB are 180°C, 173°C, and 174.1°C, respectively.[3]
Q2: My primary purification method isn't working. What are my options?
If a standard method like distillation is failing, it's crucial to consider orthogonal purification strategies. These are methods that exploit different chemical or physical properties of the compounds.[4] Key alternative techniques include:
-
Crystallization: Exploits differences in melting points and solubilities.[1][5]
-
Liquid-Liquid Extraction (LLE): Separates based on differential solubility in immiscible solvents.[6][7]
-
Chromatography: Utilizes differences in polarity and interaction with a stationary phase.[4][8]
-
Scavenger Resins: Employs solid-supported reagents to selectively bind and remove impurities.[9][10]
The choice of method depends on the specific impurity profile and the nature of your desired compound.
Q3: How can I effectively remove dichlorophenyl impurities using crystallization?
Crystallization is a powerful technique, especially when there's a significant difference in melting points between your product and the impurities.[1][2] For example, 1,4-dichlorobenzene has a much higher melting point (53.5°C) compared to its ortho (-17°C) and meta (-24°C) isomers, making it an ideal candidate for purification by crystallization.[2]
Troubleshooting Common Crystallization Issues:
-
Product is not crystallizing: This could be due to using too much solvent.[11] To address this, you can try to slowly evaporate some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[11]
-
"Oiling out" instead of forming crystals: This often happens when the solution is cooled too quickly or is supersaturated.[11] Try reheating the solution to dissolve the oil and then allow it to cool more slowly.
-
Low yield: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve your compound.[11] Also, ensure the solution is cooled sufficiently, perhaps in an ice bath after initial cooling, to maximize crystal formation.[11]
Q4: When is liquid-liquid extraction a suitable method for removing dichlorophenyl impurities?
Liquid-liquid extraction (LLE) is effective when the dichlorophenyl impurity and the desired product have different polarities, leading to different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6][7][12] This technique is particularly useful for separating acidic or basic impurities from a neutral desired product. By adjusting the pH of the aqueous layer, you can ionize the acidic or basic impurity, making it more soluble in the aqueous phase and leaving the neutral product in the organic phase.[6]
Q5: Can scavenger resins be used to remove dichlorophenyl impurities?
Yes, scavenger resins, which are polymer-supported reagents, can be highly effective for removing specific types of impurities.[9] They work by selectively reacting with and binding to the impurity, which can then be easily removed by filtration.[9][10] For example, if your dichlorophenyl impurity has a reactive functional group (e.g., a phenol), a resin with a complementary functional group (e.g., a bound base) can be used to scavenge it from the reaction mixture.[13] This method is advantageous as it simplifies the workup process, often requiring only filtration to remove the resin-bound impurity.[9]
Troubleshooting Guides
Scenario 1: Isomeric Dichlorobenzene Impurities in a Neutral Compound
Problem: You have a neutral organic compound contaminated with isomers of dichlorobenzene (o-, m-, and p-DCB).
Recommended Strategy: Fractional Crystallization
Causality: This method is highly effective due to the significant difference in melting points between the dichlorobenzene isomers.[1] The para-isomer, in particular, has a much higher melting point than the ortho and meta isomers.[2]
Experimental Protocol: Fractional Crystallization [1][11]
-
Solvent Selection: Choose a solvent in which your desired compound is soluble at high temperatures but less soluble at low temperatures. Common choices include ethanol, methanol, or hexane.[1][8]
-
Dissolution: In a fume hood, dissolve the crude mixture in a minimal amount of the hot solvent with stirring.
-
Cooling: Slowly cool the solution to room temperature. To maximize crystallization, you can then place the flask in an ice bath.[1][11] The component with the highest melting point and lowest solubility will crystallize out first.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual mother liquor containing the impurities.[1]
-
Drying: Dry the purified crystals.
-
Purity Analysis: Assess the purity of the crystals and the mother liquor using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine if further purification steps are needed.[1][2]
Scenario 2: Dichlorophenol Impurity in a Non-polar Product
Problem: Your non-polar product is contaminated with a dichlorophenol isomer.
Recommended Strategy: Liquid-Liquid Extraction with a Basic Wash
Causality: Dichlorophenols are weakly acidic due to the phenolic hydroxyl group. By washing the organic solution with a basic aqueous solution (e.g., dilute sodium hydroxide), the dichlorophenol will be deprotonated to form a water-soluble salt, which will then partition into the aqueous layer.[6]
Experimental Protocol: Basic Liquid-Liquid Extraction [14][15]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a 1M aqueous sodium hydroxide solution.
-
Mixing and Venting: Stopper the funnel and shake gently, periodically inverting and opening the stopcock to vent any pressure buildup.[14]
-
Separation: Allow the layers to separate. The denser layer will be at the bottom.[14]
-
Draining: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the dichlorophenol.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.[16]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Scenario 3: Trace Amounts of Various Dichlorophenyl Impurities
Problem: Your final product contains trace amounts of several dichlorophenyl impurities that are difficult to remove by other methods.
Recommended Strategy: Column Chromatography
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase (the eluting solvent).[8] By carefully selecting the solvent system, you can achieve fine separation of compounds with very similar properties.
Experimental Protocol: Column Chromatography [8]
-
Stationary Phase Selection: For most dichlorophenyl impurities, normal-phase chromatography with silica gel is a good starting point.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.[8] A good system will show clear separation between your desired product and the impurities with Rf values ideally between 0.2 and 0.5. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial, least polar eluting solvent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) to move the compounds down the column at different rates.[8]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of Common Dichlorobenzene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Dichlorobenzene (ortho) | -17 | 180 |
| 1,3-Dichlorobenzene (meta) | -24 | 173 |
| 1,4-Dichlorobenzene (para) | 53.5 | 174.1 |
Data sourced from BenchChem and Google Patents.[2][3]
This table highlights the significant difference in melting points that can be exploited for purification by crystallization.
Visualizations
Decision Workflow for Purification Strategy
Caption: Step-by-step workflow for the purification of a solid by crystallization.
References
- BenchChem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- ResearchGate. (n.d.). Separation of p-dichlorobenzene from isomer mixtures by "solventing-out" processes.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,4-Dichlorobenzene by Fractional Crystallization.
- Google Patents. (n.d.). US4089909A - Separation of dichlorobenzene isomers.
- Google Patents. (n.d.). CN1105968A - Method for separating m-dichlorobenzene from dichlorobenzene isomer mixture.
- ResearchGate. (n.d.). The six dichlorophenol isomer structures.
- Wikipedia. (2024). Liquid–liquid extraction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination.
- Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
- Organomation. (n.d.). Solvent Extraction Techniques.
- University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab.
- RSC Publishing. (1983). Separation of dichlorophenol isomers by gas-liquid chromatography.
- RSC Publishing. (2024). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),....
- BenchChem. (n.d.). Identifying and removing impurities from N-(4-chlorophenyl)-1-phenylethanimine.
- Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
- Tiei Extraction. (2022). Liquid Liquid Two Phases Solvent Extraction Equipment.
- SpinChem. (n.d.). Phenol scavenging using ion-exchange resin.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). The Purification of Organic Compounds: from Crude Product to Purity.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Biotage. (2023). How to isolate impurities from a reaction product.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- University of Rochester. (n.d.). How To: Purify by Distillation.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- University of Southampton. (n.d.). Scavenger and Reagent Resins.
- Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1105968A - Method for separating m-dichlorobenzene from dichlorobenzene isomer mixture - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chem.rochester.edu [chem.rochester.edu]
Handling and safety precautions for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Technical Support Center: Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
This guide provides comprehensive handling and safety information for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS No. 1602743-67-8), a substituted aryl propiolate utilized in specialized research and development applications, particularly in medicinal chemistry and organic synthesis.[1] Given its reactive alkyne functionality and dichlorinated phenyl ring, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This document is structured to address common questions and troubleshooting scenarios encountered during the use of this compound.
Section 1: Frequently Asked Questions (FAQs) on Safety & Handling
This section addresses fundamental safety and handling questions for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Q1: What are the primary hazards associated with Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate?
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as other aryl propiolates and dichlorinated aromatic compounds, suggest the following potential hazards:
-
Skin and Eye Irritation: Similar to other esters and halogenated compounds, it is prudent to assume the compound can cause skin and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[4]
-
Reactivity: The triple bond in the propiolate moiety makes the molecule susceptible to various chemical reactions, including nucleophilic additions.[1] While generally stable under normal conditions, aryl propiolates can be reactive, and their thermal stability can be influenced by substituents on the aromatic ring.[5][6]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A multi-layered approach to PPE is required to mitigate risks.[7][8]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields (ANSI Z87.1 compliant). A face shield is recommended when handling larger quantities or when there is a splash hazard.[9][10] | Protects against splashes and potential irritants.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] It is crucial to check glove manufacturer's compatibility charts and to change gloves immediately upon contamination.[9][11] | Prevents skin contact and absorption.[10] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely, long pants, and closed-toe, closed-heel shoes are required.[9] Disposable coveralls may be used for additional protection.[10] | Protects skin from accidental spills and splashes. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12] If engineering controls are insufficient, a respirator may be necessary.[10] | Minimizes inhalation of potentially harmful vapors or aerosols. |
Q3: What are the proper storage and handling conditions for this compound?
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][13] A recommended storage temperature is between 2-8°C.[14] The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents.[5][15]
-
Handling: All manipulations should be performed in a chemical fume hood.[13] Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents.[2][11] Avoid creating dust or aerosols.[11] After handling, wash hands and any exposed skin thoroughly.[2][13]
Q4: What should I do in case of an accidental spill or exposure?
Immediate and appropriate action is critical.
| Exposure Scenario | First-Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
For spills, evacuate the area, ensure adequate ventilation, and remove all ignition sources.[2][11] Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[13]
Section 2: Experimental Troubleshooting Guide
This section provides insights into common issues that may arise during reactions involving Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Q5: My reaction yield is consistently low. What are potential causes related to the reagent itself?
Low yields can stem from reagent quality, reaction setup, or procedural errors.
-
Reagent Purity & Stability:
-
Troubleshooting: The stability of aryl propiolates can be influenced by their specific substituents.[6] While generally stable, degradation can occur over time, especially with improper storage. The presence of impurities from the synthesis, such as unreacted starting materials or side products, can interfere with the desired reaction.
-
Solution: Before use, verify the purity of the compound using techniques like NMR or LC-MS. If purity is questionable, consider purification by column chromatography or recrystallization. Ensure the compound has been stored correctly at 2-8°C in a dry, inert atmosphere.[14]
-
-
Reaction Conditions:
-
Troubleshooting: The alkyne functionality is sensitive to reaction conditions. Nucleophilic addition reactions are a common pathway for this class of compounds.[1] The dichlorophenyl group influences the electrophilicity of the triple bond.
-
Solution: Ensure all glassware is thoroughly dried to prevent moisture from interfering, especially in reactions involving organometallics or strong bases.[16] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Q6: I am observing unexpected side products in my reaction. What could be the cause?
The formation of side products is often linked to the reactivity of the propiolate system.
-
Nucleophilic Addition:
-
Troubleshooting: The triple bond is an electrophilic site susceptible to attack by nucleophiles.[1] If your reaction mixture contains unintended nucleophiles (e.g., water, residual solvents, or basic impurities), they can add across the alkyne, leading to undesired products.
-
Workflow:
Troubleshooting side product formation.
-
-
Thermal Instability:
-
Troubleshooting: While many aryl esters exhibit good thermal stability, high reaction temperatures can lead to decomposition or polymerization, especially in the presence of catalysts or initiators.[6][17][18] The stability is highly dependent on the molecular structure.[6]
-
Solution: Monitor reaction temperatures carefully. If high temperatures are required, conduct a small-scale test reaction to assess the compound's stability under those conditions. Consider if a lower temperature or an alternative synthetic route is feasible.
-
Q7: My purification by column chromatography is difficult, with the product streaking or degrading on the silica. Why is this happening?
Purification challenges can arise from the compound's properties and its interaction with the stationary phase.
-
Acidity of Silica Gel:
-
Troubleshooting: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds, including some esters or alkynes.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica gel for purification if the compound proves to be highly acid-sensitive.
-
-
-
Solvent Choice:
-
Troubleshooting: An inappropriate solvent system can lead to poor separation, band broadening (streaking), or low solubility.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good retention factor (Rf) of approximately 0.3-0.4 for your product and good separation from impurities.
-
Section 3: Disposal
Q8: How should I dispose of waste containing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate?
All waste materials, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Procedure: Dispose of the waste in a properly labeled, sealed container.[11] Arrangements for disposal must be made through an approved and licensed waste disposal contractor in accordance with all local, regional, and national regulations.[13][15] Do not dispose of it down the drain or into the environment.[11]
References
- EnvTech INC. (2020).
- ECHEMI. (n.d.).
- Key Organics. (2025).
- SONAX GmbH. (2025).
- Tokyo Chemical Industry. (2025).
- Fisher Scientific. (2025).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2010).
- EvitaChem. (n.d.). Buy Methyl 3-(2,3-dichlorophenyl)
- Sigma-Aldrich. (n.d.). ethyl 3-(3,4-dichlorophenyl)
- Caesar & Loretz GmbH. (2023).
- Synerzine. (2018).
- ChemScene. (n.d.). 1602743-67-8 | Ethyl 3-(2,3-dichlorophenyl)
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
- Carl ROTH. (n.d.).
- Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
- Apollo Scientific. (2023).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Redox. (2022).
- ChemicalBook. (2026).
- Organic Syntheses. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone.
- Springer Nature. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane.
- Chemistry LibreTexts. (2020). 9.
- PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)
- ResearchGate. (n.d.). (E)-3-(2,3-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one.
- ResearchGate. (n.d.). Thermal stability, solubility, and fluorescence property of poly(arylene ether ketone)s bearing N-arylenebenzimidazole units.
- Royal Society of Chemistry. (2021).
Sources
- 1. evitachem.com [evitachem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. caelo.de [caelo.de]
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- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. keyorganics.net [keyorganics.net]
- 14. chemscene.com [chemscene.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Welcome to the Technical Support Center for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8) . As an electron-deficient, internal aryl propiolate, this compound is a highly versatile building block for heterocyclic synthesis. However, the synergistic electron-withdrawing nature of the ester and the dichlorophenyl ring, combined with the severe steric hindrance of the ortho-chlorine (2-position), frequently leads to regioselectivity failures, unwanted rearrangements, and over-addition side reactions.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.
Diagnostic Matrix: Common Failure Modes
Use the following self-validating matrix to diagnose your reaction based on quantitative analytical symptoms.
| Symptom / Analytical Indicator | Reaction Class | Root Cause | Recommended Corrective Action |
| >60% rearranged byproduct (e.g., styrene), <10% desired coumarin | Radical Cyclization | Homolytic Aromatic Substitution (HAS) favoring ipso-cyclization due to ortho-steric clash. | Add a stoichiometric oxidant to convert the intermediate alkenyl radical to a cation. |
| Poor Regioselectivity (~1:1 to 4:1 regioisomer ratio via | [2+2+2] Cycloaddition | Steric clash between the 2,3-dichloro group and the transition metal catalyst. | Switch to sterically demanding TADDOL-phosphoramidite ligands. |
| >30% bis-adducts detected (loss of alkene protons in NMR) | Nucleophilic Conjugate Addition | Uncontrolled electrophilicity of the activated alkyne leading to double addition. | Reduce temperature to 0 °C; use a mild base (Cs |
Mechanistic Troubleshooting & FAQs
Scenario A: Rearrangements in Radical Cyclizations (Coumarin Synthesis)
Q: Why am I getting ester migration products instead of the desired coumarin derivative during radical cyclization?
Causality & Insight: When reacting aryl propiolates with radicals, the mechanism diverges into two distinct pathways: Electrophilic Aromatic Substitution (EAS) or Homolytic Aromatic Substitution (HAS) . The initial electrophilic attack of the radical at the α-position of the alkyne generates an alkenyl radical . Because the 2,3-dichloro substitution creates a massive steric shield at the adjacent ortho position, the intermediate strongly favors ipso-cyclization. Under HAS conditions, this ipso-cyclization is followed by ester migration, leading to rearranged styrene or coumarin byproducts .
Solution: To force the EAS pathway and achieve direct ortho-cyclization without rearrangement, the alkenyl radical must be oxidized to a cation before cyclization occurs . Introduce a stoichiometric oxidant (e.g., potassium persulfate or a hypervalent iodine reagent) to the reaction mixture to trap the radical and facilitate the EAS route.
Mechanistic divergence in radical cyclization: HAS vs. EAS pathways.
Scenario B: Poor Regioselectivity in Transition-Metal Catalyzed Cycloadditions
Q: My Rhodium-catalyzed [2+2+2] cycloaddition with isocyanates is yielding a complex mixture of regioisomers. How can I control this?
Causality & Insight: Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is an internal, unsymmetrical alkyne. The extreme electronic deficiency caused by the ester and the dichlorophenyl ring, combined with the asymmetric steric bulk of the ortho-chlorine, disrupts the predictable insertion of the alkyne into the metallacycle [[1]]([Link]). Standard phosphine ligands fail to differentiate the two ends of the alkyne effectively, resulting in poor regioselectivity (often ~1:1 to 4:1) and potential catalyst poisoning.
Solution: Regioselectivity is highly dependent on both substrate and ligand control. Switching to sterically demanding TADDOL-derived phosphoramidite ligands forces the bulkier 2,3-dichlorophenyl group to orient away from the metal center during the insertion step, improving regioselectivity to >20:1 .
Scenario C: Over-Addition in Nucleophilic Conjugate Additions
Q: During nucleophilic conjugate addition (e.g., hydrothiolation), I observe rapid consumption of the starting material but high levels of bis-addition byproducts. How do I stop the reaction at the mono-alkenyl stage?
Causality & Insight: The two electron-withdrawing chlorine atoms synergistically enhance the electrophilicity of the propiolate system. This makes the initial Michael addition extremely fast. However, if the base is too strong or the temperature too high, the resulting electron-rich enoate can undergo a second nucleophilic attack before it isomerizes to the stable (Z)-form conjugate .
Solution: Use a mild base such as Cs
Troubleshooting Workflow
Troubleshooting workflow for common reaction failures of the aryl propiolate.
Validated Experimental Protocols
Protocol 1: Regioselective Rh-Catalyzed [2+2+2] Cycloaddition
Designed to overcome steric hindrance and poor regiocontrol.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(cod)Cl]
(5.0 mol%) and a TADDOL-derived phosphoramidite ligand (10.0 mol%). -
Complexation: Add anhydrous, degassed toluene (2.0 mL) and stir at room temperature for 15 minutes to pre-form the active catalyst complex.
-
Substrate Addition: Add Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 equiv, 0.5 mmol) and the desired alkenyl isocyanate (1.2 equiv).
-
Reaction: Seal the tube, remove from the glovebox, and heat to 80 °C for 12 hours.
-
Self-Validation (QC): Monitor via TLC. Upon completion, analyze the crude mixture via
H NMR. The disappearance of the alkyne carbon signals and the appearance of a single vinylogous amide proton confirms >20:1 regioselectivity.
Protocol 2: Controlled Hydrothiolation (Stereoselective Conjugate Addition)
Designed to prevent bis-addition and ester hydrolysis.
-
Preparation: In a round-bottom flask, dissolve Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (1.0 equiv, 1.0 mmol) in Cyrene or distilled water (5.0 mL).
-
Base Addition: Add Cs
CO (0.5 equiv) and cool the mixture to 0 °C using an ice bath. -
Nucleophile Addition: Add the thiophenol derivative (1.05 equiv) dropwise over 5 minutes to prevent localized exothermic spikes.
-
Reaction: Stir at 0 °C to room temperature for 15–30 minutes. The reaction is typically instantaneous due to the highly activated nature of the alkyne.
-
Self-Validation (QC): Extract with EtOAc and analyze the crude organic layer via
H NMR. The spectrum must display two distinct doublets with a coupling constant of J = 10–12 Hz, which validates the exclusive formation of the (Z)-form mono-adduct without over-addition.
References
-
[2],[3],[4] Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry (RSC Publishing).
-
[5] 1602743-67-8 | Ethyl 3-(2,3-dichlorophenyl)propiolate. ChemScene.
-
[6] A Green and Rapid Approach for the Stereoselective Vinylation of Phenol, Thiol and Amine Derivatives in Water. ResearchGate.
-
[1] Predictable and Regioselective Insertion of Internal Unsymmetrical Alkynes in Rhodium-Catalyzed Cycloadditions with Alkenyl Isocyanates. PubMed Central (PMC).
Sources
- 1. Predictable and Regioselective Insertion of Internal Unsymmetrical Alkynes in Rhodium-Catalyzed Cycloadditions with Alkenyl Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: TLC Reaction Monitoring for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic analysis of reactions involving Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate . This highly conjugated molecule—featuring an aromatic ring, an alkyne linkage, and an ester moiety—presents unique analytical advantages and challenges. This guide synthesizes theoretical chromatography principles with field-proven troubleshooting tactics to ensure your reaction monitoring is rigorous, reproducible, and self-validating.
Section 1: Diagnostic Workflow
TLC Troubleshooting Workflow for Conjugated Alkynoate Reactions
Section 2: Fundamental Principles & FAQs
Q: Why is UV detection the primary visualization method for this compound?
A: Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate possesses an extended
Q: How do I select the optimal solvent system for this specific propynoate?
A: The molecule is moderately polar due to the ethyl ester and the two strongly electronegative chlorine atoms, but it retains significant lipophilicity from the aromatic ring and alkyne. A binary mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate) is the standard starting point[3]. The goal is to achieve a Retention Factor (
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every TLC run must be self-validating. Relying on absolute
Protocol 1: The Three-Lane Co-Spot Method
Causality: Co-spotting eliminates false positives caused by
-
Prepare the Plate: Draw a faint pencil line 8 mm from the bottom edge of a TLC plate. Mark three equidistant cross-marks: SM (Starting Material), Co (Co-spot), and RM (Reaction Mixture).
-
Spot SM: Using a glass capillary, apply a 1% solution of pure Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate to the SM and Co marks. Keep the spot diameter under 2 mm to prevent band broadening.
-
Spot RM: Obtain an aliquot from the reaction vessel. Apply this to the Co and RM marks. Crucial: Allow the spotting solvent to dry completely between applications to maintain a tight, concentrated spot[6].
-
Elute: Place the plate in a saturated development chamber containing the mobile phase (e.g., 9:1 Hexanes:EtOAc). Ensure the solvent level is strictly below the baseline to prevent the compound from dissolving into the reservoir[7].
-
Visualize: Remove the plate, mark the solvent front immediately, and visualize under 254 nm UV light[2].
Protocol 2: Mini-Workup for High-Boiling Solvents Causality: Reactions involving this propynoate (e.g., Sonogashira couplings) often use high-boiling solvents like DMF or DMSO, or amine bases like Triethylamine. These solvents do not evaporate from the plate, causing massive streaking and altering the local polarity of the silica[5].
-
Extract: Withdraw 50
L of the reaction mixture and transfer it to a microcentrifuge tube. -
Partition: Add 500
L of Ethyl Acetate and 500 L of distilled water (or saturated aqueous if amine bases are present). -
Vortex & Settle: Agitate vigorously, then allow the layers to separate. The highly lipophilic propynoate will partition entirely into the upper organic (EtOAc) layer.
-
Spot: Use the upper layer for your RM TLC spot.
Section 4: Troubleshooting Guide
Q: My reaction mixture looks like a giant smear up the plate. How do I fix this? A: Streaking is typically caused by two factors: sample overloading or the presence of highly acidic/basic functional groups.
-
Diagnosis 1 (Overloading): If the spot is opaque under UV and trails heavily, you have overloaded the active sites on the silica. Solution: Dilute your TLC aliquot by a factor of 10.
-
Diagnosis 2 (Acidic/Basic Intermediates): If your reaction involves the hydrolysis of the ethyl ester to form 3-(2,3-dichlorophenyl)prop-2-ynoic acid, the carboxylic acid will hydrogen-bond strongly with the silica, causing a streak. Solution: Add 1-2 drops of Acetic Acid (or Formic Acid) to your developing solvent to suppress ionization and sharpen the spot.
Q: The starting material and the new product have identical
-
Solution 1 (Solvent Selectivity): Change the solvent class. If Hexanes/EtOAc isn't separating them, switch to Toluene or a Hexanes/Dichloromethane mixture. Different solvent-solute interactions (like
- stacking with Toluene) can resolve co-eluting spots[5]. -
Solution 2 (Orthogonal Visualization): Use a chemical stain. While both compounds might be UV-active, a Potassium Permanganate (
) stain will react differently. Alkynes often require gentle heating to oxidize with , whereas alkenes oxidize instantly at room temperature, appearing as yellow spots on a purple background[4].
Q: The spots appear as downward-pointing crescents instead of circles. A: This is a mechanical failure during spotting. Pressing too hard with the capillary gouges the delicate silica layer, disrupting the capillary flow of the mobile phase around the application point. Solution: Touch the capillary to the plate gently; let capillary action transfer the liquid.
Section 5: Quantitative Data & Solvent Selection Matrix
To expedite your method development, refer to the following quantitative summary for analyzing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and its typical derivatives.
| Mobile Phase System | Volume Ratio | Target Analyte | Expected | Resolution Quality | Notes / Causality |
| Hexanes : EtOAc | 95 : 5 | Pure Propynoate Ester | 0.35 - 0.45 | Excellent | Standard non-polar system; ideal for tracking starting material consumption. |
| Hexanes : EtOAc | 80 : 20 | Polar Byproducts | 0.60 - 0.80 | Moderate | Ester moves near solvent front; useful for resolving polar impurities near baseline. |
| Toluene (100%) | N/A | Co-eluting Alkynes/Alkenes | 0.25 - 0.40 | High | Leverages |
| DCM : MeOH | 90 : 10 | Carboxylic Acid Derivatives | 0.20 - 0.50 | Poor (Streaks) | Requires addition of 1% Acetic Acid to prevent silica binding. |
Section 6: References
1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Mass spectrometry analysis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, a halogenated aromatic alkyne ester, presents a unique analytical challenge due to its specific combination of functional groups. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for its analysis, grounded in established principles and data from analogous compounds. We will explore the strengths and weaknesses of different ionization techniques, provide detailed experimental protocols, and offer insights into the expected fragmentation patterns to empower researchers in their analytical endeavors.
Choosing the Right Tool: A Comparison of Ionization Techniques
The selection of an appropriate ionization source is the most critical decision in the mass spectrometric analysis of any compound. For a molecule like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, the choice primarily lies between Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly paired with Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[1][2] Given the structure of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, it is predicted to have sufficient volatility and thermal stability for GC analysis.
-
Principle of EI: In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV). This process is highly energetic and not only ejects an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[3]
-
Strengths for this Analyte:
-
Structural Information: The rich fragmentation pattern acts as a molecular fingerprint, providing invaluable structural information. This is crucial for confirming the identity of a newly synthesized compound.
-
High Sensitivity: GC-MS offers excellent sensitivity for halogenated organic compounds.[4]
-
Robust Libraries: EI spectra are highly reproducible and can be compared against extensive spectral libraries like the NIST database for tentative identification of related structures or impurities.[5]
-
-
Anticipated Challenges:
-
Molecular Ion Abundance: The high energy of EI can sometimes lead to such extensive fragmentation that the molecular ion is weak or absent, which can complicate molecular weight determination. However, for aromatic systems which can stabilize the radical cation, a detectable molecular ion is expected.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is the preferred method for non-volatile, thermally labile, or highly polar compounds. ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.
-
Principle of ESI: A solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.
-
Strengths for this Analyte:
-
Molecular Weight Confirmation: ESI excels at producing intact molecular ions, making it ideal for unambiguous molecular weight determination.
-
-
Anticipated Challenges:
-
Poor Ionization Efficiency: Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate lacks easily ionizable functional groups (like amines or carboxylic acids) that are amenable to ESI. Protonation of the ester carbonyl is possible but may be inefficient, leading to poor sensitivity.
-
Need for Derivatization: To achieve reliable and sensitive analysis by LC-ESI-MS, one might need to first hydrolyze the ester to the corresponding carboxylic acid. This adds a sample preparation step and introduces potential for incomplete conversion or side reactions.[6][7]
-
Limited Structural Information: The lack of fragmentation provides little information about the molecule's structure beyond its molecular weight.
-
Predicted Fragmentation Pathways and Data Comparison
The primary utility of mass spectrometry in structural elucidation comes from the predictable fragmentation of ions. Based on established fragmentation rules for esters, halogenated aromatics, and related structures, we can predict the key fragments for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.[8][9]
Molecular Formula: C₁₁H₈Cl₂O₂ Molecular Weight: 242.00 g/mol (for ³⁵Cl isotopes)
The most significant diagnostic feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing two chlorine atoms will appear as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
Table 1: Comparison of Expected Mass Spectrometry Data
| Parameter | GC-EI-MS | LC-ESI-MS | Rationale & Justification |
| Primary Ion | M⁺˙ at m/z 242, 244, 246 | [M+H]⁺ at m/z 243, 245, 247 | EI causes ionization by electron loss; ESI causes ionization by protonation. |
| Fragmentation | Extensive and predictable | Minimal to none (in-source CID may be induced) | EI is a high-energy ("hard") technique causing bond cleavage. ESI is a "soft" technique. |
| Key Fragments | m/z 197, 199, 201 ([M-OEt]⁺) | Unlikely | Loss of the ethoxy radical (•OCH₂CH₃) is a classic fragmentation pathway for ethyl esters.[8] |
| m/z 169, 171 ([M-COOEt]⁺) | Unlikely | Cleavage of the entire ester group to yield the dichlorophenylpropynyl cation. | |
| m/z 145 ([C₇H₄Cl]⁺) | Unlikely | Potential loss of chlorine and rearrangement, similar to mechanisms reported for related compounds.[10] | |
| Sensitivity | High | Low to Moderate | The non-polar, volatile nature of the analyte is ideal for GC-MS. Poor proton affinity limits ESI efficiency. |
| Structural Info | Excellent | Poor (primarily MW) | The rich fragmentation pattern provides a structural fingerprint. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation available.
Protocol 1: Recommended GC-EI-MS Method
This method is recommended for definitive structural confirmation and quantification.
Workflow Diagram:
Caption: Workflow for the GC-MS analysis of the target analyte.
1. Sample Preparation:
-
Accurately weigh and dissolve Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in a volatile organic solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.[8]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar or medium-polarity column is recommended, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on sample concentration.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
Protocol 2: Alternative LC-ESI-MS Method
This method is best suited for rapid molecular weight confirmation if a GC-MS is unavailable or if the compound is found to be thermally unstable.
1. Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Mass Range: Scan from m/z 100 to 500.
Predicted EI Fragmentation Diagram
The fragmentation of the molecular ion (M⁺˙) under EI conditions is governed by the stability of the resulting ions and neutral losses. The dichlorophenyl and alkyne groups provide a rigid backbone, while the ethyl ester moiety is the most likely site for initial cleavages.
Caption: Predicted EI fragmentation pathway for the target analyte.
Conclusion and Recommendation
For the comprehensive analysis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) is the unequivocally superior method. It provides not only confirmation of the molecular weight but also a rich, reproducible fragmentation pattern that is essential for absolute structural confirmation. The volatility and thermal stability of the analyte are well-suited for this technique, and the presence of chlorine atoms provides a distinct isotopic signature that aids in identification.
While LC-ESI-MS can provide a quick determination of the molecular weight, its low sensitivity for this non-polar analyte and its inability to provide structural information render it a secondary, confirmatory technique at best. For researchers in drug discovery and development, the detailed structural insights from GC-EI-MS are indispensable for ensuring the identity and purity of their compounds.
References
-
Metabolomics - The Wheelock Laboratory. (2008, February 20). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Available at: [Link]
-
IntechOpen. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]
-
NIST. Ethylphenylpropiolate - the NIST WebBook. Available at: [Link]
-
Canadian Journal of Chemistry. (1966). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Available at: [Link]
-
ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at: [Link]
-
PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2002). Mass spectrum of metabolites 2 and 3, meta and ortho isomers of 1,1-dichloro-2-(hydroxy-4-chlorophenyl). Available at: [Link]
-
PubChem. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. Available at: [Link]
-
Regulations.gov. List of compounds analyzed for composite be samples, separated by instrumentation used for analysis (gas chromatography-tandem mass spectrometry and liquid chromatography-tandem mass spectrometry). Available at: [Link]
-
PubChem. 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516. Available at: [Link]
-
National Institute of Standards and Technology. Ethylphenylpropiolate - the NIST WebBook. Available at: [Link]
-
University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
PubChem. 1-Chloro-3-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene. Available at: [Link]
-
ResearchGate. (2012). Analysis ofp,p′-dichlorodiphenyltrichloroethane (p,p′-DDT) by liquid chromatography/atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
-
Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
-
PubMed. (2005, September 15). Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. Available at: [Link]
-
AIR Unimi. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]
-
PMC. (2017, September 15). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Available at: [Link]
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- 5. Ethylphenylpropiolate [webbook.nist.gov]
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Comprehensive FT-IR Analytical Guide: Characterizing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (ATR vs. Transmission)
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Focus: Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8)
As drug development pipelines increasingly rely on highly functionalized alkynes for cross-coupling reactions and click chemistry, the rigorous analytical characterization of these building blocks is paramount. Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a prime example of a complex intermediate where the exact electronic environment of the molecule must be verified.
This guide objectively compares the performance of Attenuated Total Reflection (ATR-FTIR) —the modern laboratory standard—against the traditional KBr Pellet Transmission method for the structural validation of this specific alkynoate.
Mechanistic Insight: Vibrational Causality in Conjugated Alkynoates
Before selecting a sampling technique, an analytical scientist must understand the specific vibrational modes of the target molecule. Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate presents a unique spectroscopic profile due to its highly conjugated push-pull system:
-
The Internal Alkyne (C≡C) Stretch (~2220–2230 cm⁻¹): Symmetrical internal alkynes often have weak or completely IR-inactive C≡C stretches. However, in this molecule, the alkyne is flanked by an electron-withdrawing ester on one side and a 2,3-dichlorophenyl ring on the other. This extreme asymmetry induces a massive change in the dipole moment (
) during vibration, resulting in a surprisingly sharp and intense C≡C peak. Reference spectra of analogous compounds, such as ethyl phenylpropiolate, confirm this distinct absorption band [4]. -
The Conjugated Ester Carbonyl (C=O) Stretch (~1710–1720 cm⁻¹): While isolated aliphatic esters typically absorb at 1735–1750 cm⁻¹, the extended
-conjugation through the alkyne to the aromatic ring lowers the force constant of the C=O bond, shifting the absorption to lower wavenumbers. -
The Dichlorophenyl Ring (C-Cl and C=C): The inductive electron withdrawal of the two ortho/meta chlorine atoms stiffens the aromatic ring, shifting the C=C skeletal vibrations (~1580 cm⁻¹) and producing distinct C-Cl stretching modes in the fingerprint region (~750–800 cm⁻¹).
Technology Comparison: ATR-FTIR vs. KBr Pellet
While ATR-FTIR has largely superseded transmission methods due to its speed, the physical mechanisms of both techniques yield different spectral artifacts.
In ATR-FTIR , an infrared beam is directed into an optically dense crystal (e.g., Diamond or ZnSe). The beam reflects internally, creating an evanescent wave that penetrates the sample by only 0.5 to 2 µm [3]. Because penetration depth is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., C-Cl stretch) appear artificially stronger than peaks at higher wavenumbers (e.g., C-H stretch) unless mathematically corrected.
Conversely, the KBr Pellet method relies on true transmission. The sample is dispersed in an IR-transparent potassium bromide matrix. Because the IR beam passes through the entire sample pathlength, it strictly adheres to the Beer-Lambert law, making it superior for trace impurity analysis and quantitative library matching [1, 2].
Quantitative Performance Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) |
| Sample Preparation Time | < 1 minute (Direct application) | 10–15 minutes (Grinding & pressing) |
| Sample Required | 1–2 mg (Recoverable) | 1–2 mg (Destroyed in matrix) |
| Spectral Integrity | Wavelength-dependent intensities (Requires ATR correction algorithm) | True transmission (Adheres strictly to Beer-Lambert law) |
| Moisture Sensitivity | Low (Crystal is inert) | High (KBr is highly hygroscopic; water masks 3400 cm⁻¹) |
| Best Application | High-throughput screening, routine QA/QC, liquid/solid analysis | Trace impurity detection, rigorous historical library matching |
Experimental Workflows & Logical Relationships
The following diagram illustrates the divergent analytical workflows when processing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, highlighting the physical mechanisms and data processing requirements of each path.
Workflow comparing ATR-FTIR and KBr transmission for alkynoate characterization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation checkpoints to prevent false data generation.
Protocol A: High-Throughput ATR-FTIR Analysis
Causality Check: The diamond crystal must be perfectly clean to prevent ghost peaks, and pressure must be optimized to ensure the evanescent wave interacts fully with the solid lattice.
-
Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background scan (air). Validation: Ensure the baseline is flat at 100% transmittance with no residual organic peaks.
-
Sample Application: Place ~2 mg of neat Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate directly onto the center of the crystal.
-
Pressure Optimization: Lower the pressure anvil. Validation: Monitor the live IR spectrum. Tighten the anvil until the strongest peak (likely the C=O stretch at ~1715 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. Do not over-tighten, as >1.0 AU can cause detector saturation and peak distortion.
-
Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans across the 4000–400 cm⁻¹ range.
-
Post-Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison.
Protocol B: High-Sensitivity KBr Pellet Transmission
Causality Check: KBr is highly hygroscopic. Any absorbed moisture will create a massive, broad O-H stretch at 3400 cm⁻¹, potentially masking alkyne C-H overtones. Poor grinding causes Mie scattering, which skews the baseline.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use.
-
Homogenization: Weigh ~1.5 mg of the alkynoate sample and ~200 mg of dried KBr. Transfer to an agate mortar and grind vigorously for 2–3 minutes until a fine, homogeneous powder is achieved.
-
Pellet Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum to remove trapped air, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes.
-
Optical Validation: Remove the pellet. Validation: The pellet must be visually transparent. If it is opaque or turbid, water was absorbed or grinding was insufficient; discard and remake.
-
Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution). Validation: Check the baseline at 2000 cm⁻¹. It should exhibit >80% transmittance without a severe downward slope (which would indicate light scattering).
References
-
Kintek Solution. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from[Link]
-
Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from[Link]
-
AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from[Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethylphenylpropiolate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]
Comparison of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate with other propiolates
An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating propiolate building blocks.
Introduction: The Strategic Role of Substituted Arylpropiolates
Propiolate esters are indispensable building blocks in organic synthesis, particularly in the construction of complex nitrogen- and oxygen-containing heterocycles such as pyrazoles, coumarins, and aurones[1][2]. While Ethyl propiolate (EP) and Ethyl phenylpropiolate (EPP) serve as standard reagents, the introduction of halogenated aryl rings—specifically in Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (EDP) —fundamentally alters the reactivity profile.
As a Senior Application Scientist, I approach the selection of these reagents not merely as a choice of starting material, but as a strategic tuning of electronic and steric parameters. The 2,3-dichloro substitution on the phenyl ring exerts a dual effect: strong inductive electron withdrawal (enhancing electrophilicity at the
Mechanistic Rationale: Electronics vs. Sterics
To understand the causality behind experimental choices when substituting EPP with EDP, we must analyze the transition states of their primary reactions:
-
Electrophilic Activation (The Electronic Effect): The highly electronegative chlorine atoms at the ortho and meta positions withdraw electron density from the conjugated
-system. In Michael additions (e.g., with hydrazines or amines), this makes the -carbon of EDP significantly more electrophilic than that of EPP, accelerating the initial nucleophilic attack. -
Rotational Barriers (The Steric Effect): Following the initial addition, the resulting enamine intermediate must rotate to allow intramolecular attack on the ester carbonyl (lactamization). The bulky ortho-chlorine in EDP creates a high steric barrier, necessitating higher thermal energy (e.g., using high-boiling solvents like Dowtherm A) compared to unsubstituted EPP[2].
Caption: Logical relationship between substituent effects and propiolate reactivity profiles.
Quantitative Performance Comparison
The following table summarizes the comparative performance of EP, EPP, and EDP across standard synthetic workflows. Data is synthesized from established kinetic profiles of arylpropiolates[2][5].
| Parameter | Ethyl Propiolate (EP) | Ethyl Phenylpropiolate (EPP) | Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (EDP) |
| CAS Number | 623-47-2 | 2216-94-6 | 1602743-67-8[3] |
| Molecular Weight | 98.10 g/mol | 174.20 g/mol | 243.09 g/mol |
| Michael Addition Rate (Relative) | Very Fast (100x) | Moderate (1x) | Fast (5x) - Due to EWG effect |
| Cyclization Temp (Pyrazolones) | 80 °C (Ethanol) | 140 - 250 °C (Dowtherm A) | >200 °C (Dowtherm A) - Steric barrier |
| Ni-Catalyzed Cyclotrimerization | Fast at 25 °C (0.5 h) | Requires 100 °C (5 h)[5] | Sluggish; requires specialized ligands |
| Regioselectivity (1,3-Dipolar) | Poor (Mixture of isomers) | Good (Steric direction) | Excellent (Orthogonal steric/electronic control) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an observable checkpoint to confirm mechanistic progression.
Protocol A: Synthesis of 3-(2,3-dichlorophenyl)-5-pyrazolone derivatives
This protocol leverages the two-step addition-cyclization pathway. We utilize diphenyl ether (Dowtherm A) to provide the extreme thermal energy required to overcome the ortho-chlorine steric clash during lactamization[2].
Step-by-Step Methodology:
-
Michael Addition: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the target substituted hydrazine in 5 mL of absolute ethanol. Slowly add 1.0 mmol of EDP .
-
Validation Checkpoint 1: Stir at 80 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly UV-active EDP spot and the appearance of a lower Rf enamine intermediate validates the nucleophilic attack.
-
Solvent Exchange: Evaporate the ethanol under reduced pressure to isolate the crude enamine.
-
Thermal Cyclization: Pre-heat 5 mL of Dowtherm A to 250 °C in a separate flask. Causality note: Rapid heating prevents the retro-Michael reaction and forces the sterically hindered cyclization.
-
Addition: Add the crude enamine portion-wise to the hot Dowtherm A. Maintain at 250 °C for 30 minutes.
-
Validation Checkpoint 2: The solution will darken. Cool to room temperature and add 15 mL of hexanes. The precipitation of a solid confirms successful lactamization, as the highly polar pyrazolone is insoluble in non-polar alkanes.
-
Purification: Filter and recrystallize from ethanol.
Caption: Experimental workflow for the synthesis of sterically hindered pyrazolones.
Protocol B: Lewis Acid-Mediated Synthesis of 4-(2,3-dichlorophenyl)coumarins
The Pechmann-type condensation of phenols with arylpropiolates requires Lewis acid catalysis. For EDP, the electron-withdrawing chlorines make the alkyne less reactive toward
Step-by-Step Methodology:
-
Activation: In a dry Schlenk tube under argon, combine 1.0 mmol of a substituted phenol, 1.2 mmol of EDP , and 20 mol% anhydrous FeCl
in 3 mL of anhydrous THF.-
Causality note: FeCl
coordinates to the carbonyl oxygen of EDP, further increasing the electrophilicity of the alkyne to facilitate the initial electrophilic aromatic substitution (Friedel-Crafts type) on the phenol.
-
-
Reaction: Stir the mixture at reflux (65 °C) for 12 hours.
-
Validation Checkpoint: Quench a 50
L aliquot with water, extract with EtOAc, and analyze via GC-MS. The presence of the uncyclized cinnamate intermediate indicates insufficient Lewis acid strength; if observed, increase FeCl loading to 30 mol%. -
Workup: Once complete, quench the bulk reaction with saturated aqueous NH
Cl, extract with EtOAc (3 x 10 mL), dry over MgSO , and purify via column chromatography.
Conclusion
Transitioning from standard Ethyl phenylpropiolate (EPP) to Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (EDP) is not a simple 1:1 substitution. While the 2,3-dichloro motif provides highly desirable pharmacological properties (often increasing lipophilicity and metabolic stability in drug candidates), it demands rigorous adjustments to synthetic protocols. Chemists must account for the accelerated initial nucleophilic additions driven by electronic withdrawal, counterbalanced by the need for aggressive thermal or Lewis acid activation to overcome the severe steric hindrance during ring-closing steps.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Aryl migration reactions in the alkaline hydrolysis of vinylphosphonium ions. The role of the electron sink and the effects of substitution at the migration terminus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reactivity comparison of dichlorophenyl vs monochlorophenyl propiolates
Title: Reactivity Comparison Guide: Dichlorophenyl vs. Monochlorophenyl Propiolates in Cysteine Bioconjugation
Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective performance comparison, mechanistic causality, and validated experimental workflows for thiol-yne bioconjugation.
Executive Summary
Aryl propiolates have emerged as highly efficient, metal-free electrophiles for targeted cysteine bioconjugation [1]. By leveraging the thiol-yne click reaction, these reagents form highly stable vinyl thioether linkages. However, the exact reactivity of the propiolate warhead is heavily dependent on the electronic nature of the aryl ring. This guide provides an in-depth comparison between monochlorophenyl propiolates (e.g., 4-chlorophenyl propiolate) and dichlorophenyl propiolates (e.g., 2,4-dichlorophenyl or 3,5-dichlorophenyl propiolate), detailing how the addition of a second electron-withdrawing group (EWG) alters reaction kinetics, chemoselectivity, and practical handling in aqueous buffers.
Mechanistic Causality: The "Why" Behind the Reactivity
The fundamental driver of reactivity in aryl propiolates is the electrophilicity of the alkyne's
-
Monochlorophenyl Propiolates: A single chlorine atom exerts a moderate inductive electron-withdrawing effect (
effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne compared to an unsubstituted phenyl propiolate, accelerating the nucleophilic attack while maintaining high stability against background aqueous hydrolysis [1]. -
Dichlorophenyl Propiolates: The introduction of a second chlorine atom synergistically amplifies the
effect. This further depresses the LUMO energy, rendering the alkyne highly electrophilic. Consequently, the second-order rate constant ( ) for the thiol-yne addition increases significantly. However, this hyper-reactivity comes with trade-offs: the reagent becomes more susceptible to off-target reactions (e.g., with primary amines at high pH) and background hydrolysis, and its increased hydrophobicity requires careful co-solvent management [2].
Reaction Pathway Visualization
Caption: Reaction pathway of cysteine thiol-yne bioconjugation with chlorophenyl propiolates.
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of both reagents when conjugated to a model cysteine-containing peptide in standard aqueous conditions (PBS, pH 7.4, 10% DMSO co-solvent, 25°C).
| Parameter | 4-Chlorophenyl Propiolate (Mono) | 3,5-Dichlorophenyl Propiolate (Di) | Causality / Practical Impact |
| Relative Reactivity ( | Moderate (~10 - 50 M | High (>100 M | Dichlorophenyl achieves >95% conversion in <15 mins; Monochlorophenyl requires 1-2 hours. |
| Chemoselectivity (Thiol vs. Amine) | Excellent (>99% Thiol specific) | Good (~90-95% Thiol specific) | Hyper-electrophilicity of the dichloro-variant increases risk of lysine cross-reactivity if pH > 8.0. |
| Aqueous Stability (Hydrolysis | > 24 hours | ~ 4 - 6 hours | Dichlorophenyl stocks must be prepared fresh; hydrolysis competes with bioconjugation at low protein concentrations. |
| Aqueous Solubility | Good (tolerates 5% DMSO) | Poor (requires 10-15% DMSO) | The additional hydrophobic chlorine atom necessitates higher organic co-solvent to prevent precipitation. |
| Z/E Isomer Ratio | Predominantly Z-isomer | Mixed Z/E isomers | Faster kinetics in the dichloro-variant often lead to lower stereoselectivity during the protonation step [3]. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in quality control steps (Ellman's assay) to verify the causality of the reaction.
Materials Required
-
Target protein/peptide containing a single reduced cysteine (10–50 µM).
-
Propiolate reagents: 4-chlorophenyl propiolate OR 3,5-dichlorophenyl propiolate.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid primary amine buffers like Tris).
-
Co-solvent: Anhydrous DMSO.
-
Validation Reagent: DTNB (Ellman’s Reagent).
Step-by-Step Methodology
Step 1: Thiol Reduction & Verification (Control Step)
-
Action: Treat the protein with 1 mM TCEP for 30 minutes to ensure the cysteine is fully reduced. Remove excess TCEP via size-exclusion chromatography (e.g., PD-10 column).
-
Validation: Perform an Ellman’s assay on an aliquot. Causality: You must confirm a 1:1 molar ratio of free thiol to protein before proceeding; otherwise, apparent low reactivity may simply be due to disulfide formation.
Step 2: Reagent Preparation
-
Action: Dissolve the chosen propiolate in anhydrous DMSO to a concentration of 10 mM.
-
Expert Insight: Dichlorophenyl propiolate is highly sensitive to moisture. Prepare this stock immediately before use to prevent premature hydrolysis of the ester/alkyne.
Step 3: Bioconjugation
-
Action: Add the propiolate stock to the protein solution to achieve a final concentration of 5-10 equivalents (e.g., 500 µM propiolate for 50 µM protein). Ensure the final DMSO concentration is 5% for monochlorophenyl and 10% for dichlorophenyl propiolates to maintain solubility.
-
Action: Incubate at 25°C.
-
Monochlorophenyl: Incubate for 60–120 minutes.
-
Dichlorophenyl: Incubate for 15–30 minutes.
-
Step 4: Quenching and Validation
-
Action: Quench the reaction by adding an excess of
-mercaptoethanol (10 mM) to scavenge unreacted propiolate. -
Validation: Perform a post-reaction Ellman’s assay. Causality: A successful conjugation will yield a negative Ellman's result (absence of free thiols). Confirm the mass shift (+ reagent mass) via LC-MS.
Conclusion & Selection Guide
-
Choose Monochlorophenyl Propiolates when working with complex protein mixtures, cell lysates, or when absolute chemoselectivity (avoiding lysine modification) is paramount. The slower kinetics are a worthwhile trade-off for the pristine selectivity and stability.
-
Choose Dichlorophenyl Propiolates for rapid, targeted labeling of purified peptides/proteins where fast kinetics are required (e.g., short-lived radiolabeling or low-concentration targets). Researchers must strictly control the pH (
7.5) and co-solvent ratios to mitigate its aggressive reactivity.
References
-
Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments Chemistry - A European Journal / ResearchGate URL:[Link]
-
X-Yne Click Polymerization ChemRxiv / ResearchGate URL:[Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate Preparation
Introduction
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a valuable terminal alkyne-bearing scaffold in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the dichlorinated phenyl ring and the propiolate moiety, make it an important building block for the synthesis of complex heterocyclic systems, functional polymers, and as a key intermediate in the development of novel pharmaceutical agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in these domains.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for the preparation of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. We will evaluate a direct, one-step Sonogashira coupling approach against a more traditional multi-step method commencing from 2,3-dichlorobenzaldehyde. The analysis is grounded in established chemical principles and supported by representative experimental protocols, offering researchers a comprehensive framework for selecting the optimal synthetic route based on their specific needs, including yield, purity, operational simplicity, and scalability.
Methodology 1: Direct C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] For the synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, this method offers a highly convergent and atom-economical route.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is a well-elucidated process involving two interconnected cycles for palladium and copper.[3] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (2,3-dichloroiodobenzene). Concurrently, the terminal alkyne (ethyl propiolate) reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide intermediate. A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired product, Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, and regenerates the active palladium(0) catalyst. The use of an iodide as the leaving group on the aromatic ring is preferred due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in the oxidative addition step.[4]
Experimental Protocol: Sonogashira Coupling
Materials:
-
2,3-dichloroiodobenzene (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dichloroiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF via syringe, followed by triethylamine (3.0 eq) and ethyl propiolate (1.2 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate.
Methodology 2: Multi-step Synthesis via a Propiolic Acid Intermediate
An alternative and more classical approach involves the construction of the target molecule through a series of discrete, well-established transformations. This route commences with a readily available starting material, 2,3-dichlorobenzaldehyde, and proceeds through a terminal alkyne and a propiolic acid intermediate. This method offers multiple points for purification and characterization, which can be advantageous in complex syntheses.
Synthetic Strategy Overview
This three-step sequence involves:
-
Corey-Fuchs Reaction: Conversion of 2,3-dichlorobenzaldehyde to the terminal alkyne, 1-ethynyl-2,3-dichlorobenzene.[5][6]
-
Carboxylation: Deprotonation of the terminal alkyne with a strong base followed by quenching with carbon dioxide to form 3-(2,3-dichlorophenyl)propiolic acid.[7]
-
Fischer-Speier Esterification: Acid-catalyzed esterification of the propiolic acid with ethanol to yield the final product.[8][9]
Experimental Protocols: Multi-step Synthesis
Step 2a: Corey-Fuchs Reaction to 1-ethynyl-2,3-dichlorobenzene
Materials:
-
Carbon tetrabromide (CBr₄) (2.0 eq)
-
Triphenylphosphine (PPh₃) (4.0 eq)
-
2,3-dichlorobenzaldehyde (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.1 eq, 2.5 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then add a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate. Purify the crude 1,1-dibromo-2-(2,3-dichlorophenyl)ethene by column chromatography.
-
Dissolve the purified dibromoalkene in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (2.1 eq) and stir at -78 °C for 1 hour, then allow to warm to room temperature for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 1-ethynyl-2,3-dichlorobenzene.
Step 2b: Carboxylation to 3-(2,3-dichlorophenyl)propiolic acid
Materials:
-
1-ethynyl-2,3-dichlorobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
-
Dry carbon dioxide (gas or solid)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-ethynyl-2,3-dichlorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.
-
Quench the resulting lithium acetylide by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude acid by recrystallization or column chromatography.
Step 2c: Fischer-Speier Esterification
Materials:
-
3-(2,3-dichlorophenyl)propiolic acid (1.0 eq)
-
Anhydrous ethanol (used in large excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
Procedure:
-
Dissolve 3-(2,3-dichlorophenyl)propiolic acid (1.0 eq) in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.[8]
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.
Comparative Analysis and Benchmarking
To provide a clear and objective comparison, the two synthetic routes are benchmarked against several key performance indicators. The data presented in the following table are representative estimates based on typical yields and conditions for analogous reactions reported in the literature, as specific data for the target molecule is not extensively published.
| Parameter | Method 1: Sonogashira Coupling | Method 2: Multi-step Synthesis | Justification & Causality |
| Overall Yield | ~75-85% | ~50-65% (cumulative) | The single-step nature of the Sonogashira coupling minimizes material loss, leading to a higher overall yield compared to the three-step sequence where losses at each stage are cumulative. |
| Number of Steps | 1 | 3 | A single transformation is inherently more efficient in terms of time and resources than a three-step process. |
| Reaction Time | 4-6 hours | 12-18 hours (cumulative) | The multi-step route requires sequential reactions and purifications, significantly extending the total synthesis time. |
| Reagent Cost | High | Moderate | Palladium catalysts are expensive, representing a significant cost driver for the Sonogashira coupling. The reagents for the multi-step synthesis are generally more economical. |
| Operational Simplicity | Moderate | Low | The Sonogashira coupling requires strict inert atmosphere techniques. The multi-step route involves handling of pyrophoric n-BuLi at low temperatures, which demands significant expertise. |
| Scalability | Moderate | Moderate to High | While Sonogashira couplings can be scaled, catalyst cost and removal can be challenging. The multi-step route, using more classical transformations, may be more straightforward to scale up in standard equipment. |
| Green Chemistry | Good (Atom Economy) | Moderate | The Sonogashira coupling is a highly atom-economical reaction. The multi-step route generates stoichiometric byproducts (e.g., triphenylphosphine oxide) and involves multiple solvent-intensive purifications. |
Discussion and Recommendations
Method 1: Sonogashira Coupling is the superior choice for researchers prioritizing speed, efficiency, and overall yield for small to medium-scale synthesis. Its convergent design makes it an elegant and rapid route to the target molecule. The primary drawback is the high cost of the palladium catalyst, which may be a limiting factor for large-scale industrial production. Furthermore, the requirement for careful control of an inert atmosphere necessitates appropriate laboratory infrastructure.
Method 2: Multi-step Synthesis offers a viable alternative, particularly when cost of reagents is a primary concern or when starting from the readily available 2,3-dichlorobenzaldehyde. This route provides the advantage of well-defined intermediates that can be isolated and characterized, which can be beneficial for process control and troubleshooting. However, the lower overall yield and longer reaction time make it less efficient for rapid analog synthesis. The use of n-butyllithium at cryogenic temperatures also presents a higher operational hazard compared to the Sonogashira coupling.
References
- Benchchem. (2025). Application Notes and Protocols for the Corey-Fuchs Reaction Using gem-Dibromides.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Corey–Fuchs reaction.
- SynArchive. (n.d.). Corey-Fuchs Reaction.
- Google Patents. (n.d.).
- OperaChem. (2024, January 5).
- Organic Chemistry Portal. (n.d.).
- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2020, May 13). Recent Progress in the Carboxylation/Cyclization Reactions Using Carbon Dioxide as the C1 Source.
- CHEMISTRY. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene.
- Chemistry Steps. (2021, November 18).
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- CHEMISTRY. (n.d.).
- PubMed. (2010, November 19). Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl.
- Digital CSIC. (n.d.).
- NIH. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- National Science Open (NSO). (2022, June 9).
- ArODES - HES-SO. (2023, November 22).
- Chemical Engineering Transactions. (2021, August 3).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer Esterification [organic-chemistry.org]
Safety Operating Guide
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate proper disposal procedures
As a Senior Application Scientist, I approach laboratory waste disposal not merely as a regulatory obligation, but as the final, critical reaction in your experimental workflow. Improper disposal of complex organic molecules compromises laboratory safety, inflates operational costs, and violates environmental compliance.
When handling specialized compounds like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1602743-67-8), understanding its molecular architecture is paramount to designing a safe, self-validating disposal protocol. This guide provides the authoritative, step-by-step operational plan for managing this specific chemical waste.
Molecular Causality: Defining the Waste Stream
To determine the correct disposal pathway, we must first analyze the structural motifs of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and how they dictate chemical reactivity and waste classification:
-
The 2,3-Dichlorophenyl Ring: The presence of covalent chlorine atoms unequivocally classifies this compound as a Halogenated Organic Waste [1]. During thermal destruction, halogens generate corrosive hydrogen chloride (HCl) gas. Therefore, this waste cannot be burned in standard fuel-blending facilities; it requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers[2].
-
The Prop-2-ynoate (Propiolate) Moiety: This electron-deficient alkyne, conjugated with an ester, acts as a potent Michael acceptor. It is highly reactive toward nucleophiles. Consequently, this waste must never be co-mingled with aliphatic or aromatic amines, which can trigger dangerous exothermic nucleophilic additions[3].
-
The Ethyl Ester: Susceptible to hydrolysis under strongly acidic or basic conditions, meaning the waste environment should be kept relatively pH-neutral (pH 5.5–9.5)[4].
The Logic of Segregation: Halogenated vs. Non-Halogenated
A common and costly logistical error in drug development labs is the co-mingling of halogenated and non-halogenated solvents. Non-halogenated solvents (like ethanol or hexane) have high BTU (British Thermal Unit) values and are repurposed efficiently for industrial fuel blending[5].
Introducing even a trace amount of a halogenated compound like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate into a non-halogenated stream "poisons" the entire container. This forces the entire volume to be treated as halogenated waste, which requires expensive environmental scrubbing and increases disposal costs by up to 300%[1][4].
Table 1: Quantitative & Logistical Comparison of Organic Waste Streams
| Waste Category | Thermal Profile | Reactivity Considerations | Disposal Cost Factor | Final EPA Treatment |
| Halogenated Organics (e.g., Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate) | Low BTU, high thermal stability | Incompatible with amines, strong bases, and active metals | 2x – 3x Base Cost | High-temp incineration with caustic scrubbing |
| Non-Halogenated Organics (e.g., Acetone, Hexane) | High BTU (>4,000 BTU/lb) | Generally stable if segregated from strong oxidizers | Base Cost (1x) | Fuels blending / Energy recovery |
Waste Segregation & Disposal Workflow
Workflow for the segregation and disposal of halogenated alkyne waste.
Step-by-Step Disposal Methodology
To ensure absolute safety and compliance, execute the following self-validating protocol when disposing of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate solutions.
Phase 1: Pre-Disposal Risk Assessment & PPE
-
Verify Chemical Identity: Confirm the waste contains Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate and identify the primary carrier solvent.
-
Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. All handling must occur within an actively venting chemical fume hood[1].
Phase 2: Container Selection & Segregation 3. Select Compatible Containment: Utilize a 4-liter to 5-gallon high-density polyethylene (HDPE) carboy or a PTFE-lined safety can. Never use metal containers for halogenated waste; trace moisture can react with halogens to form HCl, leading to corrosion and catastrophic container failure[5]. 4. Enforce Segregation: Ensure the container is strictly designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, and strictly prohibit the introduction of amines, strong bases, or heavy metals[3][4].
- Validation Checkpoint: Inspect the container's historical log. If any incompatible chemical (e.g., an amine) was previously stored in it, reject the container to prevent exothermic alkyne reactivity.
Phase 3: Active Waste Collection 5. Transfer Protocol: Transfer the waste into the designated container using a chemically compatible funnel. To prevent vapor release and comply with EPA regulations, the container must remain vapor-tight and closed at all times except when actively adding waste[6]. 6. Volume Management: Do not fill the container beyond 90% capacity. This headspace is critical to allow for thermal expansion of the solvents.
- Validation Checkpoint: Once filled and sealed, the absence of solvent odor outside the fume hood validates vapor-tight compliance.
Phase 4: Documentation & SAA Storage 7. Immediate Labeling: The exact moment the first drop of waste enters the container, affix a "Hazardous Waste" tag. Explicitly write "Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate" and the carrier solvent. Do not use abbreviations or chemical formulas[6]. 8. Satellite Accumulation Area (SAA) Compliance: Store the sealed, labeled container in a designated SAA secondary containment tray. Ensure the SAA does not accumulate more than 55 gallons of hazardous waste at any given time[1][6].
- Validation Checkpoint: Cross-reference the label against the laboratory inventory. If the label reads "Halogenated Waste" but lacks the specific chemical name, the container is non-compliant and must be corrected immediately.
Phase 5: Final Disposal Coordination 9. EHS Transfer: Once the container is full, or reaches the maximum time limit dictated by your institution's RCRA permit, submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-permitted facility for high-temperature rotary kiln incineration[2].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
